molecular formula C6H11N5O3 B3415802 3,5-Dimethylpyrazole-1-carboxamidine nitrate CAS No. 38184-47-3

3,5-Dimethylpyrazole-1-carboxamidine nitrate

Cat. No.: B3415802
CAS No.: 38184-47-3
M. Wt: 201.18 g/mol
InChI Key: AGYXIUAGBLMBGV-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazole-1-carboxamidine nitrate is a useful research compound. Its molecular formula is C6H11N5O3 and its molecular weight is 201.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 201.08618923 g/mol and the complexity rating of the compound is 169. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54493. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylpyrazole-1-carboximidamide;nitric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C6H10N4.HNO3/c1-4-3-5(2)10(9-4)6(7)8;2-1(3)4/h3H,1-2H3,(H3,7,8);(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AGYXIUAGBLMBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=N)N)C.[N+](=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

22906-75-8 (Parent)
Record name 3,5-Dimethyl-1H-pyrazole-1-carboxamidine nitrate
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Record name Pyrazole-1-carboxamidine, 3,5-dimethyl-, nitrate
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DSSTOX Substance ID

DTXSID80945581
Record name Nitric acid--3,5-dimethyl-1H-pyrazole-1-carboximidamide (1/1)
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Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38184-47-3, 22907-04-6
Record name 1H-Pyrazole-1-carboximidamide, 3,5-dimethyl-, nitrate (1:1)
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Record name 3,5-Dimethyl-1H-pyrazole-1-carboxamidine nitrate
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Record name Pyrazole-1-carboxamidine, 3,5-dimethyl-, nitrate
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Record name 3,5-Dimethylpyrazole-1-carboxamidine nitrate
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Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dimethylpyrazole-1-carboxamidine Nitrate: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 38184-47-3

This guide provides an in-depth technical overview of 3,5-Dimethylpyrazole-1-carboxamidine nitrate, a pivotal reagent in modern organic synthesis and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, physicochemical properties, analytical characterization, and key applications, with a focus on its role as a powerful guanylating agent.

Introduction and Physicochemical Properties

This compound, also known by synonyms such as 1-Amidino-3,5-dimethylpyrazole nitrate, is a stable, crystalline solid that serves as a highly efficient reagent for the introduction of the guanidinium functional group into molecules.[1] The guanidinium group is a common structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals, valued for its ability to form strong hydrogen bonds and its protonated state at physiological pH.

The reliable and high-purity synthesis of guanidine-containing compounds is a critical challenge in medicinal chemistry.[2][3] Reagents like this compound offer a robust solution, enabling clean and high-yielding guanylation reactions under mild conditions.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 38184-47-3[1][4]
Molecular Formula C₆H₁₁N₅O₃[1]
Molecular Weight 201.18 g/mol [5][6]
Appearance White crystalline powder[6]
Melting Point 167-168 °C (decomposition)[6]
IUPAC Name 3,5-dimethylpyrazole-1-carboximidamide;nitric acid[5]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC). This is followed by the reduction of the nitroguanidine moiety to the corresponding guanidine and subsequent salt formation with nitric acid.

Synthesis of the Key Intermediate: 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)

The optimized synthesis of DMNPC involves the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione (acetylacetone).[7][8][9] This reaction can be carried out under either acidic or alkaline catalysis.[9]

Protocol for DMNPC Synthesis:

  • Reactant Preparation: Dissolve 1-amino-2-nitroguanidine in an appropriate solvent.

  • Condensation: Add pentane-2,4-dione to the solution. The reaction proceeds via a cyclocondensation mechanism.

  • Catalysis: The reaction can be catalyzed by an acid (e.g., acetic acid) or a base.[8][9]

  • Reaction Conditions: The mixture is typically stirred at a controlled temperature to ensure complete reaction.

  • Isolation and Purification: The resulting DMNPC product is isolated by filtration and can be purified by recrystallization to yield a stable, crystalline solid.

Synthesis_of_DMNPC cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 1-Amino-2-nitroguanidine Process Condensation (Acid or Base Catalysis) Reactant1->Process Reactant2 Pentane-2,4-dione Reactant2->Process Product 3,5-dimethyl-N-nitro-1H- pyrazole-1-carboxamidine (DMNPC) Process->Product

Caption: Synthesis of the DMNPC intermediate.

Conversion of DMNPC to this compound

The conversion of the nitroguanidine intermediate (DMNPC) to the final guanidinium nitrate salt involves a catalytic hydrogenation step to reduce the nitro group, followed by treatment with nitric acid.

Protocol for Final Product Synthesis:

  • Catalytic Hydrogenation: The nitroguanidine (DMNPC) is subjected to catalytic transfer hydrogenation.[7] This method is effective for the reduction of nitroguanidines to guanidines.[7]

  • Hydrogen Source: A common hydrogen source for this transformation is hydrazine hydrate in the presence of a catalyst.[10][11]

  • Catalyst: A palladium-based catalyst, such as palladium on carbon (Pd/C), is typically employed.[12]

  • Salt Formation: Following the reduction, the resulting 3,5-dimethylpyrazole-1-carboxamidine is treated with nitric acid to form the stable nitrate salt.

  • Isolation: The final product, this compound, is isolated as a crystalline solid.

DMNPC_to_Nitrate_Salt cluster_start Starting Material cluster_process1 Step 1: Reduction cluster_intermediate Intermediate cluster_process2 Step 2: Salt Formation cluster_product Final Product Start DMNPC Process1 Catalytic Hydrogenation (e.g., Pd/C, Hydrazine) Start->Process1 Intermediate 3,5-Dimethylpyrazole- 1-carboxamidine Process1->Intermediate Process2 Treatment with Nitric Acid (HNO₃) Intermediate->Process2 Product 3,5-Dimethylpyrazole-1- carboxamidine Nitrate Process2->Product

Caption: Conversion of DMNPC to the final nitrate salt.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of this compound.

Table 2: Key Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the two methyl groups on the pyrazole ring, a signal for the pyrazole ring proton, and broad signals for the guanidinium protons. The exact chemical shifts will depend on the solvent used.[13][14]
¹³C NMR Resonances for the methyl carbons, the pyrazole ring carbons (C3, C4, and C5), and the central carbon of the guanidinium group.[15][16]
FTIR Characteristic absorption bands for N-H stretching of the guanidinium group, C=N stretching, and strong bands associated with the nitrate anion.[17][18][19][20]
Mass Spec. The mass spectrum would be expected to show the molecular ion of the free base (3,5-dimethylpyrazole-1-carboxamidine) at m/z 138.17.[5][21]

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a guanylating agent for primary and secondary amines.[2] This reaction is fundamental in the synthesis of a wide range of biologically active molecules.

Mechanism of Guanylation

The pyrazole-1-carboxamidine moiety is an excellent leaving group, facilitating the transfer of the amidinium group to a nucleophilic amine. The reaction proceeds under mild conditions and generally results in high yields.

Guanylation_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products Reagent 3,5-Dimethylpyrazole-1- carboxamidine Nitrate Process Nucleophilic Attack by Amine Reagent->Process Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Process Guanidine Guanidinium Product [R-NH-C(NH₂)₂]⁺ or [R₂N-C(NH₂)₂]⁺ Process->Guanidine Byproduct 3,5-Dimethylpyrazole (Leaving Group) Process->Byproduct

Caption: General mechanism of amine guanylation.

Role in Medicinal Chemistry

The pyrazole scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[22] The introduction of a guanidinium group can further enhance the biological activity of a molecule by increasing its basicity and facilitating interactions with biological targets such as enzymes and nucleic acids.[23]

While specific drugs synthesized using this compound are not extensively documented in the public domain, its utility is evident in the synthesis of complex guanidine-containing heterocycles and peptides, which are key components of many therapeutic agents.[24][25][26] For instance, pyrazole-carboxamidine reagents are employed in the synthesis of intermediates for antiviral drugs and other complex bioactive molecules.[3] The unexpected toxicity of some pyrazole carboxamide derivatives highlights the importance of careful toxicological evaluation during drug development.[27][28]

Safety and Handling

Table 3: Hazard and Safety Information

Hazard CategoryDescriptionPrecautionary Measures
Oxidizing Properties The nitrate salt imparts oxidizing properties.[29][30][31] Mixtures with combustible materials may be flammable or explosive.[29][30]Keep away from heat, sparks, and open flames. Do not store near combustible materials.[29][32]
Oral Toxicity Harmful if swallowed.[29]Do not ingest. Wash hands thoroughly after handling.[32]
Skin and Eye Irritation May cause skin and eye irritation.[29]Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[32]
Inhalation May cause respiratory tract irritation.Use in a well-ventilated area or with a fume hood.[32]

Emergency Procedures:

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes.[32]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[32]

  • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Seek immediate medical attention.[32]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[32]

Conclusion

This compound is a highly valuable and efficient reagent for the synthesis of guanidine-containing compounds. Its straightforward, high-yielding synthesis and its ability to function as a guanylating agent under mild conditions make it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its synthesis, analytical properties, and safe handling is crucial for its effective and responsible use in the laboratory.

References

An In-Depth Technical Guide to the Structure Elucidation of 3,5-Dimethylpyrazole-1-carboxamidine Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3,5-Dimethylpyrazole-1-carboxamidine nitrate (CAS 38184-47-3). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. By synergistically applying Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography, we present a logical and robust pathway to confirm the molecular identity, connectivity, and three-dimensional architecture of this important chemical entity.

Introduction: The Analytical Challenge

This compound is a salt consisting of a protonated 3,5-dimethylpyrazole-1-carboxamidine cation and a nitrate anion.[1][2] Its molecular formula is C₆H₁₀N₄·HNO₃ with a molecular weight of 201.18 g/mol .[1][3] This compound serves as a valuable reagent in organic synthesis, particularly for the guanidinylation of amines.[4] Accurate structural confirmation is paramount to ensuring its purity, reactivity, and suitability for downstream applications.

The elucidation of a novel or synthesized small molecule is a systematic process of piecing together a molecular puzzle.[5] No single analytical technique can provide the complete picture; instead, we rely on the convergence of data from multiple orthogonal methods.[6] This guide outlines a validated workflow that begins with determining the molecular formula and identifying key functional groups, progresses to mapping the precise atomic connectivity, and culminates in the definitive confirmation of the three-dimensional structure.

G cluster_start cluster_workflow Structure Elucidation Workflow cluster_end start Synthesized Compound: This compound MS Mass Spectrometry (HRMS) Confirm Molecular Formula start->MS FTIR FTIR Spectroscopy Identify Functional Groups MS->FTIR Informs NMR NMR Spectroscopy (1D & 2D) Establish Atom Connectivity FTIR->NMR Informs XRAY X-ray Crystallography Definitive 3D Structure NMR->XRAY Confirms end Validated Molecular Structure XRAY->end

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

The initial phase of analysis focuses on confirming the compound's elemental composition and identifying the chemical functionalities present. This is efficiently achieved through a combination of high-resolution mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS)

Expertise & Causality: The primary objective here is to verify the molecular weight and elemental formula. We employ High-Resolution Mass Spectrometry (HRMS) for its ability to measure mass-to-charge ratios (m/z) with high precision, allowing for the unambiguous determination of elemental composition.[7] An electrospray ionization (ESI) source in positive ion mode is the logical choice. ESI is a soft ionization technique ideal for analyzing polar, ionic compounds like this salt, as it tends to generate the intact protonated molecular ion with minimal fragmentation.[7]

Experimental Protocol: HRMS via ESI

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µM) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrument Setup: Calibrate a Q-TOF or Orbitrap mass spectrometer across the desired mass range (e.g., m/z 50-500).

  • Ionization: Use an ESI source in positive ion mode. Typical conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.

  • Data Acquisition: Acquire the full scan mass spectrum. The high resolution of the instrument allows for the differentiation of ions with very similar nominal masses.

Expected Data & Interpretation: The spectrum is expected to show a prominent peak corresponding to the 3,5-dimethylpyrazole-1-carboxamidine cation ([C₆H₁₁N₄]⁺), as the nitrate salt dissociates in solution. The high-resolution measurement of this peak will provide an exact mass that can be compared to the theoretical value.

Ion Species Formula Theoretical Exact Mass (m/z) Observed Mass (m/z)
Cation[C₆H₁₁N₄]⁺139.0978~139.0978 ± 0.0005

The instrument software can then calculate the most plausible elemental formula based on this exact mass, which should confirm C₆H₁₀N₄ for the neutral organic moiety. The characteristic isotopic pattern, arising from the natural abundance of ¹³C, will further validate this assignment.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is an indispensable tool for rapidly identifying the functional groups within a molecule.[6] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes. For this compound, we expect to identify vibrations associated with the N-H bonds of the carboxamidinium group, the C=N and C-N bonds of the pyrazole and carboxamidine systems, and, crucially, the strong, distinctive absorptions of the nitrate anion.[8][9]

Experimental Protocol: FTIR via KBr Pellet

  • Sample Preparation: Grind a small amount (~1-2 mg) of the dry compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the ground powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectrum Recording: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of an empty sample holder should be recorded and subtracted.

Expected Data & Interpretation: The resulting spectrum provides a "fingerprint" of the molecule. Key absorption bands are anticipated in the following regions. The nitrate ion (NO₃⁻) is particularly diagnostic, typically showing a very strong, broad absorption band due to the N-O stretching vibration.[10][11]

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3400 - 3100N-H StretchCarboxamidinium (-NH₂)
3150 - 3100C-H StretchAromatic/Heteroaromatic (Pyrazole ring)
2980 - 2850C-H StretchAliphatic (Methyl groups)
~1670 - 1640C=N StretchCarboxamidinium (C=N)
~1590C=N StretchPyrazole Ring
1400 - 1300N-O Stretch (asymmetric)Nitrate Anion (NO₃⁻)
~830N-O Bend (out-of-plane)Nitrate Anion (NO₃⁻)

Elucidating the Molecular Framework: NMR Spectroscopy

With the molecular formula and functional groups established, NMR spectroscopy is employed to piece together the atomic connectivity.[12][13] It is the most powerful technique for determining the detailed structure of organic molecules in solution.

Expertise & Causality: We will use a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments. The choice of a deuterated polar aprotic solvent like DMSO-d₆ is critical; it readily dissolves the salt and, importantly, its ability to hydrogen-bond slows the exchange of the N-H protons, allowing them to be observed in the ¹H NMR spectrum.[14]

¹H and ¹³C NMR Spectroscopy

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of ¹³C.

Expected Data & Interpretation: The ¹H and ¹³C NMR spectra will reveal the number and types of hydrogen and carbon environments in the molecule.

Technique Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H NMR ~7.5 - 8.5Broad singlet4HCarboxamidinium NH ₂ protons
~6.0Singlet1HPyrazole ring C4-H
~2.2Singlet6HTwo equivalent CH ₃ groups
¹³C NMR ~155Singlet-Carboxamidine C =N
~148Singlet-Pyrazole C 5
~140Singlet-Pyrazole C 3
~108Singlet-Pyrazole C 4
~13Singlet-Methyl C H₃

Note: The equivalence of the two methyl groups (and C3/C5 in some cases) is due to the molecule's symmetry.

2D NMR Spectroscopy (HSQC & HMBC)

Expertise & Causality: While 1D NMR provides essential clues, 2D NMR experiments are required for unambiguous assignment.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms they are directly attached to.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation) is the key to mapping the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[14]

Experimental Protocol: 2D NMR

  • Setup: Using the same sample, run standard HSQC and HMBC pulse sequences.

  • Optimization: For the HMBC experiment, the long-range coupling constant (J) is typically set to 8-10 Hz to optimize for 2- and 3-bond correlations.

Expected Data & Interpretation: The 2D spectra will definitively link the puzzle pieces together.

  • HSQC: Will show cross-peaks connecting the ¹H signal at ~6.0 ppm to the ¹³C signal at ~108 ppm (C4-H), and the ¹H signal at ~2.2 ppm to the ¹³C signal at ~13 ppm (CH₃).

  • HMBC: This is the crucial experiment. We expect to see the following key long-range correlations that lock in the structure:

    • Methyl Protons (~2.2 ppm) to: Pyrazole C3 (~140 ppm) and C5 (~148 ppm).

    • Pyrazole C4-H Proton (~6.0 ppm) to: Pyrazole C3 (~140 ppm) and C5 (~148 ppm).

    • Carboxamidinium Protons (~7.5-8.5 ppm) to: Carboxamidine Carbon (~155 ppm).

Caption: Key expected HMBC correlations confirming the pyrazole framework.

Definitive Confirmation: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[15][16] This technique determines the precise spatial arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.[17] Obtaining a suitable single crystal is often the rate-limiting step, but the resulting data is considered the "gold standard" for structure confirmation.

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound. A common method is slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, methanol/water). The goal is to obtain a well-ordered, defect-free crystal.

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[15]

  • Data Collection: Place the mounted crystal on a diffractometer. The crystal is cooled in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. X-ray diffraction data is then collected as the crystal is rotated.[15]

  • Structure Solution & Refinement: The diffraction data is processed to solve the crystal structure. Computational software is used to generate an electron density map from which atomic positions are determined and refined to yield a final, highly accurate molecular model.

Expected Results & Interpretation: The crystallographic data will yield a 3D model confirming the following features:

  • The planarity of the 3,5-dimethylpyrazole ring.

  • The trigonal planar geometry around the central carbon of the carboxamidinium group.

  • The ionic interaction between the delocalized positive charge on the carboxamidinium cation and the trigonal planar nitrate anion.

  • A robust network of intermolecular hydrogen bonds between the N-H donors of the cation and the oxygen acceptors of the nitrate anion, which dictates the crystal packing.

Parameter Expected Observation
Crystal System e.g., Monoclinic, Orthorhombic[17]
Space Group e.g., P2₁/n, P-1[17]
Key Bond Length (Å) C-N (pyrazole): ~1.33-1.38 Å
C=N (carboxamidine): ~1.30 Å
N-O (nitrate): ~1.25 Å
Intermolecular Interactions Strong N-H···O hydrogen bonds between cation and anion.

Conclusion: A Convergent and Self-Validating Approach

The structure elucidation of this compound is definitively achieved through the systematic and synergistic application of modern analytical techniques.

  • Mass Spectrometry confirmed the correct elemental composition.

  • FTIR Spectroscopy identified all key functional groups, including the critical nitrate anion.

  • 1D and 2D NMR Spectroscopy flawlessly mapped the atomic connectivity, confirming the 3,5-dimethylpyrazole-1-carboxamidine framework.

  • Single-Crystal X-ray Crystallography provided the ultimate validation, revealing the precise three-dimensional arrangement of atoms and the nature of the ionic and hydrogen bonding in the solid state.

Each step in this workflow builds upon the last, creating a self-validating system where the data from each technique must be consistent with all others. This convergent approach provides the highest level of confidence and establishes an authoritative structural assignment for this compound, ensuring its identity for researchers and drug development professionals.

References

Spectroscopic Profile of 3,5-Dimethylpyrazole-1-carboxamidine Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethylpyrazole-1-carboxamidine nitrate is a compound of significant interest within pharmaceutical and materials science research. As a derivative of pyrazole, a robust heterocyclic scaffold, it holds potential for diverse applications, leveraging the unique chemical properties of the pyrazole ring and the carboxamidine functional group. The nitrate salt form of this molecule further influences its solubility, stability, and potential applications, particularly in energetic materials and as a precursor in complex syntheses.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of its structural elucidation through modern analytical techniques. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the correlation between spectral features and molecular structure.

Molecular Structure

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound consists of a 3,5-dimethylpyrazole ring functionalized with a carboxamidine group at the 1-position, present as a nitrate salt.

Caption: Molecular structure of this compound.

Synthesis Pathway

G Proposed Synthesis of this compound cluster_step1 Step 1: Guanylation cluster_step2 Step 2: Salt Formation A 3,5-Dimethylpyrazole C 3,5-Dimethylpyrazole-1-carboxamidine (Free Base) A->C + B Guanidinylating Agent (e.g., 1H-Pyrazole-1-carboxamidine) B->C D 3,5-Dimethylpyrazole-1-carboxamidine (Free Base) F This compound D->F + E Nitric Acid (HNO3) E->F Proposed ESI-MS Fragmentation of 3,5-Dimethylpyrazole-1-carboxamidine A [C6H10N4 + H]+ m/z = 139 B [C5H8N2 + H]+ m/z = 97 (3,5-Dimethylpyrazole) A->B - CH3N2 C [CH3N2]+ m/z = 43 (Guanidinium fragment) A->C - C5H7N2

A Technical Guide to the Solubility of 3,5-Dimethylpyrazole-1-carboxamidine Nitrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3,5-Dimethylpyrazole-1-carboxamidine nitrate is a compound of significant interest in pharmaceutical development, primarily utilized as a reagent in the synthesis of various therapeutic agents.[1][2] Its efficacy in synthetic protocols is intrinsically linked to its solubility in organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this document synthesizes available qualitative information with a theoretical analysis of its structural components to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to determine precise solubility data in their own laboratory settings, ensuring a self-validating system for process optimization and drug discovery.

Introduction: The Critical Role of Solubility in Synthesis and Development

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] this compound serves as a key building block in the synthesis of these complex molecules.[1][5] Understanding its solubility is not merely an academic exercise; it is a critical parameter for:

  • Reaction Optimization: Ensuring the compound is sufficiently dissolved in a reaction medium is fundamental to achieving optimal reaction rates and yields.

  • Purification and Crystallization: The choice of solvent systems for crystallization, a key purification technique, is dictated by the differential solubility of the compound and its impurities at various temperatures.

  • Formulation Development: For active pharmaceutical ingredients (APIs) containing this moiety, solubility in various excipients and solvent systems is a primary determinant of bioavailability and drug delivery mechanisms.

This guide addresses the practical need for a deeper understanding of the solubility of this compound, providing both theoretical grounding and actionable experimental workflows.

Physicochemical Properties and Predicted Solubility Profile

This compound (CAS: 38184-47-3) is a salt composed of a protonated 3,5-dimethylpyrazole-1-carboxamidine cation and a nitrate anion.[6][7] Its solubility is governed by the interplay of these two components and their interactions with the solvent.

PropertyValueSource
Molecular Formula C₆H₁₀N₄·HNO₃[6]
Molecular Weight 201.18 g/mol [7]
Appearance White crystalline powder[1]
Melting Point 167-168 °C (decomposes)[6]

To understand its solubility, we can dissect the molecule into its constituent parts: the 3,5-dimethylpyrazole ring and the guanidinium group, neutralized by a nitrate ion.

Figure 1. A conceptual diagram illustrating the distinct polarity regions of this compound that govern its solubility.

  • 3,5-Dimethylpyrazole Moiety: This heterocyclic system with two methyl groups is relatively nonpolar. The parent compound, 3,5-dimethylpyrazole, is known to dissolve well in polar organic solvents.[8] This part of the molecule will contribute to its solubility in less polar organic media.

  • Guanidinium Nitrate Moiety: The guanidinium group is strongly basic and, in this salt form, is protonated and ionic. Guanidinium salts are characteristically highly polar and capable of forming multiple hydrogen bonds. Guanidinium nitrate itself is highly soluble in water and soluble in polar protic solvents like alcohols, but insoluble in nonpolar hydrocarbons.[1] This ionic character will dominate the compound's overall solubility, favoring polar solvents.

Based on this analysis and available qualitative data, we can predict a solubility trend. The principle of "like dissolves like" suggests that the highly polar, ionic nature of the guanidinium nitrate group will be the primary driver of solubility.

Predicted Solubility Trend:

High Solubility > > > Low/No Solubility

Polar Protic Solvents > Polar Aprotic Solvents > Nonpolar Solvents

(e.g., Methanol, Ethanol) > (e.g., Acetone, Chloroform) > (e.g., Toluene, Hexane)

Qualitative and Semi-Quantitative Solubility Data

While comprehensive quantitative data is not widely published, information from chemical suppliers provides a qualitative baseline.

SolventPolarity IndexSolvent TypeReported SolubilitySource
Methanol 6.6Polar ProticSoluble[1][2]
Ethanol 5.2Polar ProticSoluble[1]
Acetone 5.4Polar AproticSoluble
Chloroform 4.4-Soluble[1]
Water 9.0Polar ProticSlightly Soluble

Note: "Soluble" is a qualitative term. The following sections provide protocols for quantifying this solubility.

The "slightly soluble" nature in water is noteworthy. Despite the high polarity of water, the organic pyrazole scaffold may limit extensive hydration compared to smaller inorganic salts, leading to only moderate solubility.

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating and provide researchers with reliable methods to determine the solubility of this compound in any solvent of interest.

Workflow for Solubility Assessment

Figure 2. Experimental workflow for determining the solubility of this compound.

Protocol 1: Rapid Qualitative Solubility Screening

Objective: To quickly assess whether the compound is soluble, sparingly soluble, or insoluble in a given solvent at ambient temperature.

Methodology:

  • Preparation: Add approximately 10 mg of this compound to a 4 mL glass vial.

  • Solvent Addition: Add the selected organic solvent dropwise (e.g., in 0.1 mL increments) up to a total volume of 1 mL.

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Classification:

    • Soluble: Complete dissolution in ≤ 1 mL of solvent.

    • Sparingly Soluble: Partial dissolution, with some solid remaining.

    • Insoluble: No visible dissolution of the solid.

Causality: This method provides a rapid go/no-go assessment, saving time and material before committing to more labor-intensive quantitative analysis.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature (e.g., 25 °C).

Methodology:

  • Sample Preparation: Add an excess amount of this compound (e.g., 50-100 mg, ensuring solid will remain) to a screw-capped vial.

  • Solvent Addition: Accurately pipette a known volume of the solvent (e.g., 2.0 mL) into the vial.

  • Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the slurry for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with a 48-hour time point to confirm equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the isothermal bath for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette fitted with a filter tip (e.g., 0.45 µm PTFE) to avoid transferring any solid particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

  • Gravimetric Analysis: Once the solvent is fully evaporated, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

  • Calculation:

    • Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant withdrawn in mL)

Trustworthiness: This is a gold-standard method. Using a filter prevents solid carryover, and confirming equilibrium at two time points ensures the measured solubility is a true representation of the thermodynamic limit.

Protocol 3: Temperature Dependence Study

Objective: To understand how solubility changes with temperature, which is critical for designing crystallization processes.

Methodology:

  • Repeat the quantitative shake-flask protocol (4.3) at a series of different temperatures (e.g., 5 °C, 25 °C, 45 °C).

  • Plot the resulting solubility (mg/mL) as a function of temperature (°C).

Causality: For most solids, solubility increases with temperature. This data allows for the rational selection of solvent and temperature gradients for effective crystallization-based purification.

Conclusion and Practical Implications

This compound is a polar, ionic compound whose solubility is dominated by its guanidinium nitrate moiety. It exhibits good solubility in polar organic solvents such as methanol, ethanol, acetone, and chloroform, and is slightly soluble in water. It is predicted to have poor solubility in nonpolar solvents like toluene and hexane.

For researchers in drug development and process chemistry, this solubility profile has direct implications:

  • Reaction Solvents: Polar aprotic solvents like acetone or polar protic solvents like ethanol are likely suitable for synthetic reactions.

  • Purification: Anti-solvent crystallization is a viable strategy. For example, dissolving the compound in a minimal amount of a good solvent (like methanol) and then adding a poor solvent (like toluene or hexane) should induce precipitation of the purified product.

  • Analytical Chemistry: For techniques like HPLC, a mobile phase containing methanol or acetonitrile with a suitable buffer will likely be effective for achieving good peak shape and resolution.

Due to the limited availability of public quantitative data, it is strongly recommended that researchers utilize the robust experimental protocols detailed in this guide to generate precise, in-house solubility data for their specific solvent systems and process conditions. This empirical approach ensures the highest level of scientific integrity and provides an authoritative basis for process development and optimization.

References

discovery and history of pyrazole-based guanidinylating reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Pyrazole-Based Guanidinylating Reagents

For researchers, medicinal chemists, and professionals in drug development, the efficient and specific incorporation of the guanidinium moiety into molecular scaffolds is a frequent and critical task. The unique physicochemical properties of the guanidinium group—a strong base that is protonated and positively charged over a wide physiological pH range—make it a cornerstone of molecular recognition, particularly in biological systems.[1][2][3] It is a key functional group in the amino acid arginine, and its presence is often pivotal for the biological activity of natural products, pharmaceuticals, and synthetic molecules designed to interact with biological targets like enzymes and receptors.[1][3][4]

This guide provides a deep dive into the discovery, history, and application of a particularly influential class of reagents that revolutionized the process of guanidinylation: pyrazole-based carboxamidines. We will explore the evolution of these reagents, the causal factors behind their efficacy, and provide field-proven protocols for their application.

The Pre-Pyrazole Era: A Brief History of Guanidinylation

Before the advent of modern, efficient reagents, the synthesis of guanidines was often a harsh and low-yielding process. Traditional methods frequently involved the use of highly reactive and often toxic reagents like cyanamide or its derivatives, which required stringent reaction conditions and offered a limited substrate scope. A significant step forward was the development of S-methylisothiourea derivatives, which provided a more controlled route for the guanylation of amines. However, these reagents still presented challenges, including the potential for side reactions and the need for carefully managed reaction conditions. The search continued for a reagent that was stable, highly reactive under mild conditions, and applicable to a broad range of substrates, especially in the delicate context of peptide synthesis.

The Breakthrough: Bernatowicz and the Advent of 1H-Pyrazole-1-carboxamidine

A landmark development in the field of guanidinylation came in 1992 when Michael S. Bernatowicz and his colleagues published their work on 1H-Pyrazole-1-carboxamidine hydrochloride.[5][6] This publication introduced a reagent that was not only highly effective but also exceptionally user-friendly, overcoming many of the limitations of its predecessors.[5]

1H-Pyrazole-1-carboxamidine hydrochloride proved to be an attractive reagent for the guanylation of a wide array of primary and secondary amines.[7][8] Its key advantage lies in its ability to facilitate the reaction under mild conditions, delivering high yields with minimal byproduct formation.[9][10] This mildness and efficiency made it particularly well-suited for complex applications such as peptide synthesis, where the protection of sensitive functional groups is paramount.[7][9][10]

Mechanism of Action and the Pyrazole Advantage

The efficacy of 1H-Pyrazole-1-carboxamidine stems from the nature of the pyrazole leaving group. Pyrazole is an aromatic heterocycle with a pKa of approximately 2.5, making it a good leaving group upon protonation. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine, followed by the departure of the stable pyrazole molecule. This process is efficient and clean, driving the reaction to completion.

Guanidinylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ (Amine) Intermediate R-NH₂⁺-C(NH⁻)(NH₂)-Pyrazole Amine->Intermediate Nucleophilic Attack Reagent Pyrazole-C(=NH)NH₂ (Guanidinylating Reagent) Reagent->Intermediate Guanidine R-NH-C(=NH)NH₂ (Guanidine) Intermediate->Guanidine Proton Transfer & Leaving Group Departure LeavingGroup Pyrazole-H (Leaving Group) Intermediate->LeavingGroup

Caption: Generalized mechanism of amine guanidinylation using a pyrazole-based reagent.

Evolution and Expansion: Protected Pyrazole Reagents

Building on the success of the original reagent, further developments introduced protected versions to enhance their utility in multi-step organic synthesis. A notable example is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[11] This reagent incorporates two tert-butoxycarbonyl (Boc) protecting groups on the guanidinyl nitrogens.

The Boc groups serve two primary functions:

  • Modulation of Reactivity: They temper the reactivity of the guanidinylating agent, allowing for greater control and selectivity in complex synthetic routes.

  • Protection: They provide a protected guanidino group that can be deprotected in a later synthetic step, typically under acidic conditions.

This protected version has been instrumental in the total synthesis of complex natural products, such as the bicyclic guanidine alkaloid (+)-monanchorin, demonstrating its power and versatility.[11] The synthesis of this reagent involves the reaction of 1H-pyrazole-1-carboxamidine hydrochloride with di-tert-butyl dicarbonate.[11]

Comparative Reagents

To fully appreciate the impact of pyrazole-based reagents, it is useful to compare them with other common guanidinylating agents.

ReagentKey AdvantagesKey Disadvantages
1H-Pyrazole-1-carboxamidine HCl High reactivity, mild conditions, stable, crystalline solid, good leaving group.[5][9]Can be too reactive for some sensitive substrates without protection.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Allows for controlled guanidinylation, provides protected guanidine group.Requires an additional deprotection step.
N,N'-Di-Boc-S-methylisothiourea Commercially available, widely used, effective for many substrates.[12]Can produce odorous thiol byproducts, may require activators like HgCl₂ or Mukaiyama's reagent for less reactive amines.
N,N'-Di-Boc-N''-triflylguanidine Extremely high reactivity, useful for solid-phase synthesis and unreactive amines.[4]Can be less stable, preparation involves triflic anhydride.

Experimental Protocols

The following protocols are provided as a guide for the application of these reagents. As with any chemical procedure, appropriate safety precautions must be taken.

Protocol 1: General Procedure for Guanidinylation of a Primary Amine

This protocol is adapted from the general principles described for the use of 1H-Pyrazole-1-carboxamidine hydrochloride.[5][9][10]

Objective: To convert a primary amine to its corresponding guanidine derivative.

Materials:

  • Primary amine (1.0 eq)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

Procedure:

  • Dissolve the primary amine in DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Add 1H-Pyrazole-1-carboxamidine hydrochloride to the solution.

  • Add DIPEA or TEA dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired guanidine.

Self-Validation and Causality:

  • Choice of Base: A non-nucleophilic organic base like DIPEA or TEA is used to neutralize the hydrochloride salt of the reagent and the HCl generated during the reaction, without competing with the substrate amine. An excess is used to drive the reaction forward.

  • Solvent: A polar aprotic solvent like DMF is chosen to ensure the solubility of the polar starting materials and intermediates.

  • Stoichiometry: A slight excess of the guanidinylating reagent is used to ensure complete conversion of the limiting amine substrate.

Protocol_Workflow Start Start Dissolve 1. Dissolve amine in DMF Start->Dissolve AddReagent 2. Add 1H-Pyrazole-1-carboxamidine HCl Dissolve->AddReagent AddBase 3. Add DIPEA/TEA AddReagent->AddBase Stir 4. Stir at room temperature (12-24h) Monitor by TLC/LC-MS AddBase->Stir Workup 5. Aqueous workup and extraction Stir->Workup Purify 6. Purify by column chromatography Workup->Purify End End (Pure Guanidine) Purify->End

Caption: Experimental workflow for a typical guanidinylation reaction.

Conclusion

The discovery of pyrazole-based guanidinylating reagents, spearheaded by the work of Bernatowicz and colleagues, marked a significant turning point in synthetic organic and medicinal chemistry. The introduction of 1H-Pyrazole-1-carboxamidine hydrochloride provided a robust, mild, and highly efficient tool that simplified the synthesis of guanidine-containing molecules. The subsequent development of protected variants further expanded the synthetic chemist's toolkit. For professionals in drug discovery, these reagents remain indispensable for the construction of novel therapeutics, underscoring the lasting impact of this elegant solution to a long-standing synthetic challenge. The pyrazole scaffold, both as a leaving group and as a core component of bioactive molecules, continues to be a privileged structure in the field.[13][14][15]

References

Methodological & Application

Application Note & Protocol: Direct Guanidinylation of Primary Amines using 3,5-Dimethylpyrazole-1-carboxamidine Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The guanidinium functional group is a critical pharmacophore in numerous biologically active molecules and pharmaceuticals, valued for its ability to engage in strong hydrogen bonding and electrostatic interactions. This document provides a detailed technical guide for the direct guanidinylation of primary amines using 3,5-dimethylpyrazole-1-carboxamidine nitrate, a stable and efficient electrophilic aminating agent. We will explore the mechanistic underpinnings of this transformation, present a comprehensive, step-by-step protocol, and discuss key considerations for reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for the synthesis of guanidine-containing compounds.

Introduction: The Strategic Importance of Guanidinylation

The guanidine moiety, most notably found in the amino acid arginine, is a recurring structural motif in a vast array of natural products and synthetic drugs. Its high basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, allowing it to act as a potent hydrogen bond donor and participate in key binding interactions with biological targets such as enzymes and nucleic acids.

Historically, the synthesis of guanidines has been approached through various methods, some of which involve harsh conditions or multi-step procedures.[1][2] An indirect, yet common, strategy involves the reaction of an amine with an N-nitro-pyrazole-carboxamidine reagent, such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC).[3][4][5][6] This method, while effective, necessitates a subsequent reduction step to remove the nitro group, adding to the overall length of the synthetic sequence.

This compound offers a more direct and streamlined alternative. As an air-stable, crystalline solid, it serves as an efficient "amidine-transfer" agent, allowing for the direct conversion of primary amines to the corresponding guanidines in a single synthetic operation. This approach avoids the need for a reduction step, thereby improving atom economy and simplifying the overall process. This application note will provide a detailed protocol for leveraging this powerful reagent in organic synthesis.

Reaction Mechanism: The Amination Pathway

The guanidinylation of a primary amine with this compound proceeds via a nucleophilic addition-elimination mechanism. The key steps are outlined below:

  • Deprotonation (Optional but Recommended): In the presence of a non-nucleophilic base, the primary amine is deprotonated to enhance its nucleophilicity.

  • Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbon of the carboxamidine group.

  • Proton Transfer: A series of proton transfers occurs, leading to the formation of a tetrahedral intermediate.

  • Elimination: The 3,5-dimethylpyrazole moiety is eliminated as a stable leaving group, resulting in the formation of the protonated guanidine product.

Caption: Proposed mechanism for direct guanidinylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the guanidinylation of a primary amine. Optimal conditions may vary depending on the specific substrate.

3.1. Materials and Equipment

  • Reagents:

    • Primary amine (1.0 eq)

    • This compound (1.1 - 1.5 eq)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

    • Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (2.0 - 2.5 eq)

    • Deionized water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Solvents for chromatography (e.g., DCM/Methanol with TEA)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Syringes

    • Separatory funnel

    • Rotary evaporator

    • Flash chromatography system

    • Thin Layer Chromatography (TLC) plates and developing chamber

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and dissolve it in the chosen anhydrous solvent (e.g., DCM, approximately 0.1-0.5 M).

  • Addition of Base: Add the non-nucleophilic base (e.g., DIPEA, 2.0-2.5 eq) to the solution and stir for 5-10 minutes at room temperature. The base serves to deprotonate the amine starting material and neutralize the nitrate salt of the reagent.

  • Addition of Guanidinylating Reagent: Add this compound (1.1-1.5 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if the amine is sterically hindered or less reactive. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Upon completion, cool the reaction to room temperature and dilute with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, a basic guanidine, is often purified by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane, often with a small amount of triethylamine (e.g., 0.5-1%) to prevent protonation of the product on the silica gel.

Experimental Workflow

The following diagram illustrates the overall workflow from reaction setup to the isolation of the pure guanidine product.

Guanidinylation_Workflow Start Dissolve Amine in Anhydrous Solvent AddBase Add Non-Nucleophilic Base (e.g., DIPEA) Start->AddBase AddReagent Add this compound AddBase->AddReagent React Stir at RT or Heat Monitor by TLC/LC-MS AddReagent->React Workup Aqueous Work-up (NaHCO₃, Brine) React->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Chromatography (DCM/MeOH/TEA) Concentrate->Purify Product Pure Guanidine Product Purify->Product

Caption: General workflow for direct guanidinylation.

Substrate Scope and Optimization

The reactivity in guanidinylation reactions is highly dependent on the nucleophilicity and steric hindrance of the primary amine.

Amine TypeRecommended ConditionsExpected Outcome
Primary Aliphatic 1.1 eq Reagent, DIPEA, DCM, Room Temp, 2-12 hHigh yield, clean conversion.
Primary Anilines (electron-rich) 1.2 eq Reagent, DIPEA, THF, 40 °C, 12-24 hModerate to good yield.
Primary Anilines (electron-poor) 1.5 eq Reagent, DIPEA, MeCN, 60 °C, 24-48 hLower yield, may require stronger base or higher temp.
Sterically Hindered 1.5 eq Reagent, DIPEA, MeCN, Reflux, 24-72 hVariable yield, may see incomplete conversion.

Optimization Tips:

  • Solvent: Polar aprotic solvents like THF or MeCN can be beneficial for less soluble amines and can accelerate the reaction.

  • Temperature: For unreactive amines, increasing the temperature is the most effective way to drive the reaction to completion.

  • Stoichiometry: Increasing the excess of the guanidinylating reagent to 1.5 equivalents can improve yields for challenging substrates.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conversion 1. Amine is not nucleophilic enough.2. Steric hindrance.3. Insufficient base.1. Increase reaction temperature.2. Increase reagent stoichiometry to 1.5 eq.3. Ensure 2.0-2.5 eq of base is used.
Multiple Products by TLC/LC-MS 1. Over-alkylation of the product.2. Side reactions of other functional groups.1. Use milder conditions (lower temp).2. Protect other nucleophilic functional groups in the starting material.
Product Streaking on TLC Plate The guanidine product is basic and interacting strongly with the acidic silica gel.Add 0.5-1% triethylamine to the TLC mobile phase.
Difficulty in Purification Product is highly polar and water-soluble.1. Use a more polar eluent system for chromatography (e.g., higher % MeOH).2. Consider purification by reverse-phase chromatography or crystallization as a salt (e.g., HCl or TFA salt).

References

Application Notes & Protocols: 3,5-Dimethylpyrazole-1-carboxamidine nitrate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for the use of 3,5-Dimethylpyrazole-1-carboxamidine nitrate (CAS No: 38184-47-3). It is intended for researchers, chemists, and drug development professionals who are utilizing this compound as a biochemical tool or a synthetic building block. This guide covers its core mechanism of action as a Nitric Oxide Synthase (NOS) inhibitor, provides detailed experimental protocols, and outlines its application in organic synthesis.

Introduction and Scientific Context

This compound is a heterocyclic compound belonging to the pyrazole family. Its structure, featuring a carboxamidine group attached to a dimethyl-substituted pyrazole ring, makes it a subject of significant interest in medicinal chemistry and biochemical research.[1][2] The primary utility of this compound in a biological context stems from its action as an inhibitor of Nitric Oxide Synthase (NOS), the enzyme responsible for the synthesis of the critical signaling molecule, nitric oxide (NO).[3][4] Furthermore, its chemical structure allows it to serve as a versatile reagent in organic chemistry, particularly for the synthesis of guanidine-containing molecules.[5]

This guide offers an in-depth exploration of its properties, mechanisms, and practical applications to enable scientists to effectively integrate this compound into their research workflows.

Compound Profile: Properties and Safety

A thorough understanding of the compound's physical and chemical properties is fundamental to its proper handling and application.

Physical and Chemical Properties
PropertyValueReferences
CAS Number 38184-47-3[6][7][8]
Molecular Formula C₆H₁₀N₄ · HNO₃[6][9]
Molecular Weight 201.18 g/mol [7][9][10]
Appearance White crystalline powder[1]
Melting Point 167-168 °C (with decomposition)[7][11]
Solubility Soluble in water and methanol[1][2]
Synonyms 1-Amidino-3,5-dimethylpyrazole nitrate, 3,5-Dimethyl-1-pyrazolylformaminidium nitrate[7][8]
Safety, Handling, and Storage

Safe laboratory practice is paramount when handling any chemical reagent. This compound is classified with the following hazards:

Hazard CodeDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

(Data sourced from Sigma-Aldrich Safety Information)[7]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[7] A NIOSH-approved N95 dust mask should be used when handling the powder to avoid inhalation.[7]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize respiratory exposure.[12]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[12] In case of accidental contact, rinse the affected area thoroughly with water.[12]

Storage and Stability:

  • Store in a tightly sealed container in a cool, dry place.[12]

  • The compound is sensitive to moisture; proper storage is essential to maintain its integrity.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Core Application: Nitric Oxide Synthase (NOS) Inhibition

The most prominent biological application of this compound is the inhibition of Nitric Oxide Synthase (NOS).

Mechanism of Action

Nitric Oxide Synthase (NOS) exists in three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). These enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process. Compounds containing an amidine function, such as 3,5-dimethylpyrazole-1-carboxamidine, act as competitive inhibitors of NOS.[3][4] They function as L-arginine mimetics, competing for the same binding site on the enzyme, thereby blocking the synthesis of NO.

The dimethyl substitution on the pyrazole ring has been shown to reduce overall potency compared to the unsubstituted parent compound (1H-Pyrazole-1-carboxamidine) but can confer improved selectivity for the iNOS isoform over eNOS and nNOS.[3][4] This selectivity is a critical attribute in drug development, as non-selective inhibition can lead to undesirable physiological effects, such as an increase in blood pressure due to the inhibition of eNOS.[3]

NOS_Inhibition cluster_enzyme NOS Active Site cluster_substrates Substrates / Inhibitors cluster_products Products Enzyme NOS Enzyme NO_Citrulline Nitric Oxide (NO) + L-Citrulline Enzyme->NO_Citrulline Catalyzes Production No_Reaction No Reaction Enzyme->No_Reaction Inhibited L_Arginine L-Arginine L_Arginine->Enzyme Binds to Active Site Inhibitor 3,5-Dimethylpyrazole-1-|carboxamidine nitrate Inhibitor->Enzyme Competitively Binds

Caption: Competitive inhibition of Nitric Oxide Synthase (NOS).

Protocol: In Vitro NOS Activity Assay (Griess Assay)

This protocol outlines a method to determine the inhibitory concentration (IC₅₀) of this compound against a purified NOS isoform. The method relies on the colorimetric detection of nitrite (NO₂⁻), a stable breakdown product of NO, using the Griess reagent.

Objective: To quantify the dose-dependent inhibition of NOS activity.

Materials:

  • Purified recombinant NOS enzyme (e.g., human iNOS)

  • This compound

  • L-Arginine

  • NADPH

  • Cofactors: Flavin adenine dinucleotide (FAD), Flavin mononucleotide (FMN), (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH₄)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine in water)

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

Workflow:

Griess_Assay_Workflow prep 1. Prepare Reagents - Inhibitor Dilutions - Nitrite Standards - Master Mix (Buffer, Cofactors) plate 2. Plate Setup - Add Inhibitor/Vehicle - Add NOS Enzyme - Pre-incubate (5 min) prep->plate start 3. Initiate Reaction - Add L-Arginine/NADPH Mix plate->start incubate 4. Incubate (e.g., 30 min at 37°C) start->incubate griess 5. Develop Color - Add Griess Reagent A - Add Griess Reagent B incubate->griess read 6. Read Absorbance (540 nm) griess->read analyze 7. Data Analysis - Plot Standard Curve - Calculate % Inhibition - Determine IC50 read->analyze

References

reaction conditions for guanidinylation with 3,5-Dimethylpyrazole-1-carboxamidine nitrate

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Amine Guanidinylation with 3,5-Dimethylpyrazole-1-carboxamidine Nitrate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Guanidinium Moiety

In the landscape of medicinal chemistry and drug development, the guanidinium group is a privileged functional motif. Its persistent cationic charge at physiological pH, ability to form multiple hydrogen bonds, and capacity for salt-bridge interactions make it a cornerstone for molecular recognition at biological targets. Compounds bearing this group are found in a wide array of bioactive natural products and pharmaceuticals, including the antiviral Zanamivir and the antihypertensive agent Guanabenz.[1] The chemical transformation that installs this group, guanidinylation, is therefore a critical reaction in the synthetic chemist's toolkit.

This compound has emerged as a superior reagent for this purpose. Unlike more traditional and often harsh guanidinylating agents, this crystalline, air-stable solid offers high reactivity under mild conditions, broad functional group tolerance, and a straightforward purification profile, making it an invaluable tool for modern synthetic chemistry.[1][2] This guide provides an in-depth exploration of this reagent, detailing its mechanism, optimal reaction conditions, and step-by-step protocols for its successful application.

Reagent Profile and Characteristics

This compound is a commercially available, stable solid. Its reliability and effectiveness stem from the inherent reactivity of the carboxamidine functional group attached to the pyrazole ring, which acts as an excellent leaving group upon nucleophilic attack by an amine.

PropertyValueReference
CAS Number 38184-47-3[3][4]
Molecular Formula C₆H₁₀N₄ · HNO₃[3][5]
Molecular Weight 201.18 g/mol [3][5]
Appearance White to off-white powder/crystalline solid[3]
Melting Point 167-168 °C (decomposes)[3]
Synonyms 1-Amidino-3,5-dimethylpyrazole nitrate[3][4]

Mechanism of Action: An Electrophilic Amidine Transfer

The efficacy of this compound lies in a well-defined electrophilic transfer mechanism. The carboxamidine carbon is rendered highly electrophilic by the electron-withdrawing pyrazole ring. A primary or secondary amine acts as the nucleophile, attacking this electrophilic carbon. The reaction typically requires a base to deprotonate the incoming amine (if it is used as an ammonium salt) and to neutralize the nitric acid byproduct, driving the equilibrium towards the product. The resulting tetrahedral intermediate collapses, expelling the resonance-stabilized and non-nucleophilic 3,5-dimethylpyrazole as a leaving group, yielding the stable guanidinium nitrate salt.

Caption: Mechanism of amine guanidinylation.

Core Experimental Protocol: Guanidinylation of a Primary Amine

This protocol provides a robust starting point for the guanidinylation of a wide range of primary and secondary amines. Optimization may be required based on the specific substrate.

Materials and Reagents:

  • Amine substrate (or its HCl/TFA salt)

  • This compound (1.1 - 1.5 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Methanol (MeOH)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 - 3.0 equivalents if starting from an amine salt; 1.1 - 1.5 equivalents for a free amine)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon), optional but recommended

  • Standard workup and purification supplies (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask, add the amine substrate (1.0 eq). If the amine is a solid, add it first.

  • Dissolution: Add the chosen solvent (e.g., DMF) to dissolve the amine. A typical concentration is 0.1-0.5 M.

  • Base Addition: Add the base (e.g., DIPEA). If using an amine salt, add at least 2.0 equivalents of base. For a free amine, 1.1 equivalents is sufficient. Stir for 5-10 minutes at room temperature.

  • Reagent Addition: Add the this compound (1.1 eq) to the stirring solution in one portion.

  • Reaction Progress: Stir the reaction mixture at room temperature. The reaction is typically complete within 4-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS) until the starting amine is consumed. Gentle heating (40-50 °C) can be applied to accelerate the reaction with less reactive amines.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water or brine to remove the base, excess reagent, and 3,5-dimethylpyrazole byproduct.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure guanidinium salt.

Table of Recommended Reaction Conditions

The choice of solvent and base can be critical for achieving high yields and purity. The following table provides empirically derived starting points for various amine substrates.

Amine Substrate TypeRecommended SolventRecommended BaseTemperatureTypical TimeNotes
Primary Aliphatic DMF, MeCNDIPEA, TEARoom Temp4-12 hReactions are generally clean and high-yielding.[2]
Secondary Aliphatic DMFDIPEARoom Temp - 50°C12-24 hSteric hindrance can slow the reaction; gentle heating may be necessary.[2]
Anilines (Electron-rich) DMFDIPEA50-60°C18-36 hLower nucleophilicity requires more forcing conditions.
Amino Acids / Peptides DMF/Water mixtureDIPEARoom Temp6-18 hProtect other reactive functional groups (e.g., carboxylic acids) prior to reaction.[6]

Workflow for Reaction Optimization

When encountering challenges such as low conversion or side product formation, a systematic approach to optimization is crucial.

Optimization_Workflow start Start: Initial Reaction Conditions (DMF, DIPEA, RT, 12h) check_conversion Check Conversion (LC-MS/TLC) start->check_conversion complete Reaction Complete Proceed to Workup check_conversion->complete >95% incomplete Incomplete Conversion check_conversion->incomplete <95% increase_temp Increase Temperature (e.g., to 50°C) incomplete->increase_temp increase_time Increase Reaction Time (e.g., to 24h) incomplete->increase_time change_solvent Change Solvent (e.g., to NMP) incomplete->change_solvent check_again Re-evaluate Conversion increase_temp->check_again increase_time->check_again change_solvent->check_again check_again->complete Improved troubleshoot Troubleshoot Side Products (See Guide) check_again->troubleshoot No Improvement/ Side Products

Caption: Systematic workflow for optimizing guanidinylation reactions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently active amine (steric hindrance, low nucleophilicity).2. Inactive reagent (degradation due to improper storage).3. Insufficient base.1. Increase reaction temperature to 40-60°C. Consider a more polar aprotic solvent like NMP.2. Use a fresh bottle of the reagent.3. Ensure at least 1.1 eq. of base is used for free amines, or 2.2 eq. for amine salts.
Formation of Urea Byproduct Presence of water in the reaction mixture can lead to hydrolysis of the reagent or product.Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).
Difficulty in Purification The product guanidinium salt and the 3,5-dimethylpyrazole byproduct may have similar polarities.1. Perform an acidic wash (e.g., dilute HCl) to protonate and remove the basic 3,5-dimethylpyrazole byproduct.2. Consider using a different stationary phase for chromatography (e.g., alumina) or reverse-phase HPLC.
Low Isolated Yield Product is water-soluble and lost during aqueous workup.Avoid aqueous washes if possible. After removing the solvent, triturate the crude material with a non-polar solvent (e.g., ether, hexanes) to precipitate the product salt.

Safety and Handling

This compound is classified as an irritant.[3] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. When handling the solid powder, use a dust mask or work in a ventilated fume hood to avoid inhalation.[3]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from moisture.[3][7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

Application Notes and Protocols for Protein and Peptide Modification using 3,5-Dimethylpyrazole-1-carboxamidine Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Conversion of Lysine to Homoarginine

In the dynamic fields of proteomics, drug discovery, and peptide therapeutics, the precise chemical modification of proteins and peptides is a cornerstone of innovation. Among the arsenal of available chemical tools, reagents that facilitate the guanidinylation of primary amines—specifically the conversion of lysine residues to their homoarginine analogues—stand out for their strategic utility. 3,5-Dimethylpyrazole-1-carboxamidine nitrate has emerged as a robust and efficient reagent for this transformation.

This guide provides a comprehensive overview of the chemistry, applications, and detailed protocols for using this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful modification to enhance their research and therapeutic design. The conversion of a primary amine on a lysine side chain to a guanidinium group, which is more basic, can significantly impact a protein's or peptide's biological activity, stability, and analytical characteristics. For instance, in mass spectrometry-based proteomics, this modification can improve peptide ionization and fragmentation, leading to more confident protein identification[1][2]. In therapeutic peptide design, converting lysine to homoarginine can modulate receptor binding and improve resistance to enzymatic degradation[2].

Mechanism of Action: The Guanidinylation Reaction

The reaction of this compound with a primary amine, such as the ε-amino group of a lysine residue, is a nucleophilic substitution reaction. The pyrazole moiety serves as an excellent leaving group, facilitating the transfer of the amidine group to the amine.

The reaction proceeds as follows:

  • The primary amine of the lysine side chain acts as a nucleophile, attacking the electrophilic carbon of the carboxamidine group.

  • This attack forms a tetrahedral intermediate.

  • The intermediate collapses, with the 3,5-dimethylpyrazole anion being expelled as a stable leaving group.

  • The final product is a protonated guanidinium group on the modified lysine residue, now termed homoarginine.

This reaction is typically carried out under mild basic conditions, which deprotonates the primary amine, thereby increasing its nucleophilicity.

Guanidinylation Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protein_Lysine Protein-Lysine (Primary Amine) Intermediate Tetrahedral Intermediate Protein_Lysine->Intermediate Nucleophilic Attack Reagent 3,5-Dimethylpyrazole-1- carboxamidine nitrate Reagent->Intermediate Modified_Protein Modified Protein (Homoarginine) Intermediate->Modified_Protein Collapse & Leaving Group Expulsion Byproduct 3,5-Dimethylpyrazole (Leaving Group) Intermediate->Byproduct

Caption: Mechanism of Guanidinylation.

Applications in Research and Drug Development

The strategic conversion of lysine to homoarginine offers a multitude of benefits across various research and development domains:

  • Proteomics and Mass Spectrometry: The higher basicity of the guanidinium group in homoarginine compared to the amino group in lysine leads to preferential protonation. This "arginine effect" enhances the signal intensity of formerly lysine-containing peptides in MALDI-TOF mass spectrometry, improving sequence coverage and the confidence of protein identification[1].

  • Mimicking Arginine: Homoarginine is a close structural analogue of arginine, differing by only one additional methylene group in its side chain. This allows researchers to probe the functional significance of arginine residues in protein-protein and protein-nucleic acid interactions by systematically replacing lysines with homoarginines.

  • Therapeutic Peptide Development: The modification of lysine to homoarginine in therapeutic peptides can have profound effects on their pharmacological properties. This can include:

    • Enhanced Receptor Binding: The guanidinium group can form additional hydrogen bonds or electrostatic interactions with a target receptor, potentially increasing binding affinity and potency.

    • Increased Stability: The conversion can render the peptide more resistant to degradation by certain proteases that recognize and cleave at lysine residues[2].

  • Modulating Protein Function: Post-translational modifications can significantly impact protein function. The in vitro guanidinylation of proteins can be used to study how changes in charge and structure at specific lysine sites affect enzymatic activity, protein stability, and interactions with other molecules. For example, in vitro guanidinylation of albumin has been shown to decrease its binding capacity for certain hydrophobic metabolites[3].

Experimental Protocols

The following protocols provide a starting point for the modification of proteins and peptides with this compound. Optimization may be required depending on the specific properties of the target molecule.

Protocol 1: Guanidinylation of a Purified Protein

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, HEPES). Avoid buffers containing primary amines like Tris.

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.5

  • Quenching Solution: 1 M Glycine, pH 8.0

  • Purification system (e.g., dialysis, size-exclusion chromatography, or tangential flow filtration)

Procedure:

  • Protein Preparation: Ensure the protein sample is well-solubilized and free of any interfering substances. Exchange the protein into the Reaction Buffer. The protein concentration should ideally be between 1-10 mg/mL.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in the Reaction Buffer. A typical stock concentration is 100 mM.

  • Guanidinylation Reaction: a. Add the this compound stock solution to the protein solution to achieve a final molar excess of the reagent over the total number of lysine residues. A starting point is a 50-100 fold molar excess. b. Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagent, the 3,5-dimethylpyrazole byproduct, and quenching agent by: a. Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) at 4°C with multiple buffer changes over 24-48 hours. b. Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an appropriate SEC column to separate the modified protein from smaller molecules.

  • Analysis and Storage: a. Confirm the modification by mass spectrometry. Expect a mass increase of 42.022 Da for each guanidinylated lysine residue. b. Analyze the purity and integrity of the modified protein by SDS-PAGE. c. Store the purified, modified protein under appropriate conditions.

Protocol 2: Guanidinylation of a Synthetic Peptide

Materials:

  • Lyophilized synthetic peptide

  • This compound

  • Reaction Buffer: 50 mM Ammonium Bicarbonate, pH 9.0

  • Quenching Solution: 5% Acetic Acid in water

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

Procedure:

  • Peptide and Reagent Preparation: a. Dissolve the lyophilized peptide in the Reaction Buffer to a concentration of 1-5 mg/mL. b. Prepare a fresh stock solution of this compound in the Reaction Buffer.

  • Guanidinylation Reaction: a. Add the reagent stock solution to the peptide solution to achieve a 20-50 fold molar excess over the peptide. b. Incubate the reaction at 37°C for 1-2 hours.

  • Quenching the Reaction: Acidify the reaction mixture by adding the Quenching Solution to a final pH of approximately 3-4. This will stop the reaction and prepare the sample for RP-HPLC.

  • Purification: Purify the modified peptide using RP-HPLC with a suitable gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

  • Analysis and Storage: a. Confirm the identity and purity of the modified peptide by mass spectrometry and analytical RP-HPLC. b. Lyophilize the purified peptide fractions and store at -20°C or below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Prepare Protein/Peptide in Amine-Free Buffer C Combine Reactants (Controlled Molar Excess) A->C B Prepare Fresh Reagent Solution B->C D Incubate (Optimized Time & Temp) C->D E Quench Reaction D->E F Purify Modified Product (Dialysis/SEC/HPLC) E->F G Analyze by Mass Spec & SDS-PAGE/HPLC F->G H Store Purified Product G->H

Caption: General Experimental Workflow.

Quantitative Data Summary

ParameterRecommended Range for ProteinsRecommended Range for PeptidesRationale
pH 8.0 - 9.58.5 - 10.0Ensures deprotonation of the lysine ε-amino group for efficient nucleophilic attack.
Buffer Phosphate, Bicarbonate, HEPESAmmonium Bicarbonate, BorateAvoid primary amine buffers (e.g., Tris) which will compete with the target for the reagent.
Reagent Molar Excess 50-100x over lysine residues20-50x over peptideEnsures the reaction goes to completion. Higher excess for proteins due to steric hindrance.
Temperature Room Temperature (20-25°C)37°CBalances reaction rate with protein/peptide stability.
Reaction Time 2 - 4 hours1 - 2 hoursShorter times are often sufficient for less complex peptides.
Mass Shift +42.022 Da per modification+42.022 Da per modificationCorresponds to the addition of a C(NH)(NH2) group and loss of H.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Modification Efficiency - pH is too low.- Insufficient molar excess of the reagent.- Reaction time is too short.- Presence of competing primary amines in the buffer.- Increase the pH of the reaction buffer to be within the recommended range.- Increase the molar excess of the guanidinylating reagent.- Extend the incubation time.- Ensure the use of an amine-free buffer.
Protein/Peptide Precipitation - The change in charge and conformation upon modification leads to insolubility.- High concentration of the reagent or byproducts.- Perform the reaction at a lower protein/peptide concentration.- Include solubilizing agents (e.g., arginine) in the reaction buffer.- Optimize the purification method to efficiently remove byproducts.
Non-specific Modification - Reaction conditions are too harsh (e.g., very high pH or temperature).- Lower the pH and/or temperature of the reaction.- Reduce the reaction time.
Difficulty in Purification - Inefficient removal of excess reagent and byproducts.- For proteins, use extensive dialysis or a desalting column.- For peptides, optimize the RP-HPLC gradient for better separation of the product from impurities.

Conclusion

This compound is a valuable tool for the chemical modification of proteins and peptides. The conversion of lysine residues to homoarginine provides significant advantages in proteomics research and the development of therapeutic peptides. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can effectively leverage this reagent to advance their scientific objectives. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this powerful chemical modification strategy.

References

Application Notes and Protocols: 3,5-Dimethylpyrazole-1-carboxamidine Nitrate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Guanidinium Moiety and the Rise of Pyrazole-Based Guanylating Agents

The guanidinium group is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its enduring prevalence stems from its unique physicochemical properties: it is a strong base that is protonated at physiological pH, enabling it to form strong, bidentate hydrogen bonds with biological targets such as enzymes and receptors. This interaction capability has been harnessed to develop drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.

The synthesis of substituted guanidines, however, can be challenging. Classical methods often require harsh reaction conditions or the use of toxic reagents. This has led to the development of milder and more efficient "guanidinylating" or "guanylating" agents. Among these, pyrazole-based reagents have emerged as particularly effective tools for the facile transfer of an amidine group to a primary or secondary amine.

This document provides a detailed guide to the use of 3,5-Dimethylpyrazole-1-carboxamidine nitrate as a versatile and efficient pharmaceutical intermediate for the synthesis of N-substituted guanidines. We will delve into its chemical properties, the rationale for its use, and provide detailed protocols for its application in the synthesis of guanidine-containing molecules.

Chemical Properties and Specifications

This compound is a white to off-white crystalline powder. It is a salt of the 3,5-dimethylpyrazole-1-carboxamidine base and nitric acid.

PropertyValueSource(s)
CAS Number 38184-47-3
Molecular Formula C₆H₁₀N₄·HNO₃
Molecular Weight 201.18 g/mol
Melting Point 167-168 °C (decomposes)
Synonyms 1-Amidino-3,5-dimethylpyrazole nitrate, 3,5-Dimethyl-1-pyrazolylformamidinium nitrate
Solubility Soluble in water and polar organic solvents like methanol and ethanol.
Purity Typically >97%

The Chemistry of Guanidinylation with this compound

The utility of this compound as a guanidinylating agent lies in the electrophilic nature of the carboxamidine carbon and the excellent leaving group ability of the 3,5-dimethylpyrazole moiety. The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the carboxamidine carbon, followed by the elimination of 3,5-dimethylpyrazole.

The 3,5-dimethylpyrazole leaving group is particularly advantageous because it is a relatively weak base and its formation drives the reaction to completion. Furthermore, it is generally unreactive under the reaction conditions and can be easily removed during workup.

The nitrate salt form of the reagent offers several practical advantages:

  • Stability: The salt is typically a stable, crystalline solid that is easy to handle and store.

  • Ease of Use: It can often be used directly without the need for prior conversion to the free base.

  • Controlled Reactivity: The protonated form of the carboxamidine may be less prone to side reactions compared to the free base.

The general mechanism for the guanidinylation of an amine with this compound is depicted below:

Caption: General mechanism of amine guanidinylation.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of N-substituted guanidines. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and base) may be necessary for specific substrates.

Protocol 1: General Procedure for the Guanidinylation of a Primary Amine

This protocol is adapted from established procedures for similar pyrazole-based guanidinylating agents.

Objective: To synthesize an N-alkyl or N-aryl guanidinium nitrate from a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or ethanol)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 - 2.0 eq)

  • Stirring plate and magnetic stir bar

  • Reaction vessel (round-bottom flask) with a condenser and nitrogen inlet

  • Standard laboratory glassware for workup and purification

Workflow Diagram:

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve amine and base in anhydrous solvent B Add 3,5-dimethylpyrazole- 1-carboxamidine nitrate A->B C Heat the reaction mixture (e.g., 60-80 °C) B->C D Monitor reaction progress by TLC or LC-MS C->D E Cool to room temperature D->E Upon completion F Remove solvent in vacuo E->F G Purify by recrystallization or column chromatography F->G

Caption: Workflow for guanidinylation of a primary amine.

Procedure:

  • To a stirred solution of the primary amine (1.0 eq) and the tertiary amine base (1.5 eq) in the chosen anhydrous solvent (e.g., acetonitrile, 0.1-0.5 M), add this compound (1.0 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. The optimal temperature and time will depend on the reactivity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent hydrolysis of the guanidinylating reagent and the product.

  • Tertiary Amine Base: A non-nucleophilic base is added to neutralize the nitric acid salt of the reagent and any acid generated during the reaction, thus freeing the primary amine to act as a nucleophile.

  • Heating: While some reactive amines may proceed at room temperature, heating is often necessary to overcome the activation energy of the reaction, especially for less nucleophilic amines.

  • Nitrogen Atmosphere: A nitrogen atmosphere is recommended to prevent the reaction of basic species with atmospheric carbon dioxide.

Protocol 2: Guanidinylation of a Secondary Amine

The guanidinylation of secondary amines is generally slower than that of primary amines due to increased steric hindrance. Therefore, longer reaction times or higher temperatures may be required.

Objective: To synthesize an N,N-disubstituted guanidinium nitrate from a secondary amine.

Procedure:

The procedure is similar to that for primary amines, with the following modifications:

  • Stoichiometry: Use a slight excess of the guanidinylating reagent (1.1 - 1.2 eq) to drive the reaction to completion.

  • Reaction Conditions: Higher temperatures (e.g., 80-100 °C) and longer reaction times (24-48 hours) may be necessary.

  • Solvent: A higher boiling point solvent such as DMF may be beneficial.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation 1. Insufficiently reactive amine.2. Reaction temperature too low.3. Insufficient reaction time.4. Inactive reagent.1. Increase reaction temperature and/or time.2. Use a more polar, higher-boiling solvent (e.g., DMF).3. Check the purity and integrity of the reagent.
Formation of multiple byproducts 1. Reaction temperature too high, leading to decomposition.2. Presence of moisture.1. Lower the reaction temperature.2. Ensure the use of anhydrous solvents and reagents.
Difficulty in purification 1. Product is highly polar and water-soluble.2. Co-elution with 3,5-dimethylpyrazole.1. Consider purification by recrystallization or ion-exchange chromatography.2. Wash the crude product with a solvent in which the byproducts are soluble but the product is not (e.g., diethyl ether).

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of guanidine-containing compounds. Its stability, ease of use, and the mild reaction conditions it allows for make it an attractive choice for medicinal chemists and drug development professionals. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this reagent in the synthesis of novel pharmaceutical candidates.

Application Note: A Comprehensive Protocol for the Synthesis of Guanidines from Amines Using Pyrazole Carboxamidine Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The guanidinium functional group is a cornerstone in medicinal chemistry and drug development, prized for its ability to form strong, charge-assisted hydrogen bonds and its prevalence in a myriad of biologically active natural products and pharmaceuticals. This application note provides a detailed, field-proven protocol for the synthesis of guanidines via the guanylation of primary and secondary amines using pyrazole-1-carboxamidine reagents. We delve into the mechanistic rationale, reagent selection, and step-by-step experimental procedures, with a focus on the widely used N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. This guide is designed for researchers, scientists, and drug development professionals, offering insights into optimizing reaction conditions, overcoming common challenges, and ensuring the synthesis of high-purity guanidine products.

Introduction: The Significance of the Guanidine Moiety

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and structurally unique functional group.[1] At physiological pH, it is protonated to form the guanidinium cation, a planar, resonance-stabilized ion. This positive charge allows it to engage in strong electrostatic and hydrogen-bonding interactions with biological targets such as phosphates, carboxylates, and other negatively charged residues in proteins and nucleic acids.[1] This key interaction motif is found in clinically approved drugs like the influenza neuraminidase inhibitor Zanamivir and the antihypertensive agent Guanethidine.[2][3]

Numerous methods exist for the synthesis of guanidines, including the use of thioureas, cyanamides, and carbodiimides.[4][5] However, many of these methods suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, or limited substrate scope.[4][5] Pyrazole-1-carboxamidine reagents have emerged as a superior class of guanidinylating agents due to their stability, high reactivity under mild conditions, and the generation of pyrazole as a neutral, easily removable byproduct.[6][7][8] This protocol focuses on providing a reliable and efficient methodology using these versatile reagents.

Mechanistic Rationale and Reagent Selection

The guanylation of an amine with a pyrazole-1-carboxamidine reagent proceeds via a nucleophilic addition-elimination mechanism. The amine acts as the nucleophile, attacking the electrophilic carbon of the carboxamidine. The tetrahedral intermediate then collapses, expelling the stable pyrazole anion, which is subsequently protonated, to yield the guanidine product.

The choice of reagent is critical and depends on the specific synthetic goal, particularly whether the final product is desired in a protected or unprotected form.

  • 1H-Pyrazole-1-carboxamidine Hydrochloride (CAS 4023-02-3): This is a highly effective reagent for the direct synthesis of unprotected guanidines from primary and secondary aliphatic amines under mild conditions.[6][7][8] It is particularly useful when the final guanidine is the target and no further modifications are needed.

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (CAS 152120-54-2): This is arguably the most versatile and widely used reagent of its class.[1][9] The two tert-butoxycarbonyl (Boc) groups serve as excellent protecting groups, which can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). This reagent is ideal for multi-step syntheses where the highly basic guanidine group might interfere with subsequent chemical transformations. It is also effective for the guanylation of less reactive or sterically hindered amines.[4]

  • 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC): This reagent is used to synthesize N-nitroguanidines. The nitro group can later be removed via hydrogenolysis to yield the unprotected guanidine.[4][10] This two-step approach offers an alternative route, especially in complex syntheses.[10]

This protocol will focus on the use of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine due to its broad applicability and importance in modern organic synthesis.[1][11]

Caption: General mechanism of amine guanylation.

Experimental Protocol: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This section provides a generalized, step-by-step procedure. Researchers should optimize stoichiometry, solvent, and reaction time for their specific amine substrate.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
Amine SubstrateVariesVariesVariesPrimary or secondary amine.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineC₁₄H₂₂N₄O₄310.35152120-54-2Guanidinylating reagent.[9]
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9375-09-2Reaction solvent.
Chloroform (CHCl₃), AnhydrousCHCl₃119.3867-66-3Alternative solvent.[11]
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO73.0968-12-2Alternative solvent for less soluble amines.
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0276-05-1For Boc deprotection.
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01144-55-8For aqueous work-up.
Brine (Saturated NaCl solution)NaCl58.447647-14-5For aqueous work-up.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.
Silica GelSiO₂60.087631-86-9For column chromatography.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure: Synthesis of Boc-Protected Guanidine
  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the amine substrate (1.0 eq.).

  • Solvent Addition: Dissolve the amine in an appropriate anhydrous solvent (e.g., DCM, CHCl₃, or DMF) under an inert atmosphere. A typical concentration is 0.1–0.5 M.

  • Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0–1.2 eq.) to the stirred solution at room temperature. For less reactive amines, a slight excess of the reagent may improve conversion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction time can vary significantly (from 12 hours to 7 days) depending on the nucleophilicity and steric hindrance of the amine.[11] Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove any unreacted pyrazole), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure N,N'-di-Boc-protected guanidine.[1]

Step-by-Step Procedure: Boc Group Deprotection
  • Reaction Setup: Dissolve the purified N,N'-di-Boc-protected guanidine (1.0 eq.) in anhydrous DCM (0.1 M).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10–20 eq.) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1–4 hours, monitoring by TLC until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting guanidine is typically obtained as its TFA salt. If the free base is required, careful neutralization and subsequent purification (often by ion-exchange chromatography or crystallization) are necessary.[10]

Experimental_Workflow Fig. 2: Experimental Workflow Diagram Start 1. Dissolve Amine in Anhydrous Solvent AddReagent 2. Add N,N'-Di-Boc-1H- pyrazole-1-carboxamidine Start->AddReagent React 3. Stir at Room Temperature (Monitor by TLC) AddReagent->React Workup 4. Aqueous Work-up (Acid/Base Wash) React->Workup PurifyBoc 5. Purify via Column Chromatography Workup->PurifyBoc ProductBoc Di-Boc-Protected Guanidine PurifyBoc->ProductBoc Deprotect 6. Dissolve in DCM, Add TFA ProductBoc->Deprotect FinalProduct Final Guanidine Salt Deprotect->FinalProduct

Caption: A streamlined workflow for guanidine synthesis.

Field Insights and Troubleshooting

  • Causality of Solvent Choice: Non-polar aprotic solvents like DCM and CHCl₃ are generally preferred as they effectively solubilize the reagent and many amine substrates. For more polar or sparingly soluble amines, DMF can be an excellent choice, although its high boiling point can complicate removal during work-up.

  • Dealing with Steric Hindrance: The guanylation of sterically hindered amines can be challenging and may result in lower yields.[4] To overcome this, increasing the reaction time, elevating the temperature (e.g., to 40–50 °C), or using a slight excess of the guanidinylating reagent can be effective.

  • Purification of Basic Guanidines: Unprotected guanidines are highly basic and polar, which can cause streaking on silica gel columns. To mitigate this, the eluent can be doped with a small amount of a basic modifier like triethylamine (0.1–1%) or ammonia (in methanol). Alternatively, ion-exchange chromatography is a powerful technique for purifying guanidinium salts.[10]

  • Self-Validation of Protocol: A successful reaction is typically validated by the complete consumption of the starting amine (via TLC) and the appearance of a new, distinct product spot. The identity and purity of the final product should always be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic signals for the Boc protecting groups (a large singlet around 1.5 ppm in ¹H NMR) are a key diagnostic for the protected intermediate.

Conclusion

The synthesis of guanidines from amines using pyrazole carboxamidine reagents represents a robust, versatile, and mild synthetic strategy. Specifically, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine stands out as a premier reagent, enabling the efficient synthesis of protected guanidines that are crucial intermediates in the development of complex molecules and APIs. By understanding the underlying mechanism and following the detailed protocol and insights provided in this note, researchers can confidently and effectively incorporate the valuable guanidine moiety into their target structures.

References

Application Notes and Protocols for the Work-up and Purification of Products from Reactions with 3,5-Dimethylpyrazole-1-carboxamidine nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Dimethylpyrazole-1-carboxamidine nitrate is a widely utilized reagent for the guanidinylation of primary and secondary amines, a critical transformation in the synthesis of numerous biologically active compounds and pharmaceuticals.[1][2] The products of these reactions, guanidines, are highly basic and polar molecules, which presents significant challenges for their work-up and purification. Standard protocols often result in low recovery and purity due to the unique physicochemical properties of these compounds. This comprehensive guide provides detailed application notes and protocols designed for researchers, scientists, and drug development professionals to effectively isolate and purify guanidinium products. We will delve into the causality behind experimental choices, offering a range of validated methods from extraction and crystallization to advanced chromatographic techniques.

Understanding the Post-Reaction Landscape

A successful purification strategy begins with a thorough understanding of the components within the crude reaction mixture. The reaction of an amine with this compound typically yields the desired guanidinium salt, alongside unreacted starting materials and byproducts.

Typical Reaction Scheme:

Key Components in the Crude Reaction Mixture:

ComponentGeneral PropertiespKa (approximate)Implications for Purification
Desired Guanidinium Salt Highly polar, water-soluble, strongly basic13.5Prone to streaking on silica gel; requires specialized chromatographic conditions or non-chromatographic methods.
Unreacted Amine Polarity varies with structure, basic9-11May co-purify with the product if not effectively removed during work-up.
3,5-Dimethylpyrazole Moderately polar, weakly basic2.6Generally soluble in organic solvents and can often be removed by extraction.
Excess Reagent Polar, water-solubleN/AShould be removed during aqueous work-up.

Strategic Work-up: The First Line of Separation

The initial work-up is a critical step to remove the bulk of impurities, simplifying the subsequent purification process. The high basicity of the guanidine product dictates a careful choice of extraction conditions.

Protocol 2.1: General Aqueous Work-up

This protocol aims to remove the 3,5-dimethylpyrazole byproduct and any unreacted starting amine that has low water solubility.

  • Reaction Quenching: Upon reaction completion, cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a volatile organic solvent (e.g., acetonitrile, DMF), remove the solvent under reduced pressure.

  • Acidic Aqueous Wash:

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This step protonates the highly basic guanidine, rendering it soluble in the aqueous phase, while the less basic 3,5-dimethylpyrazole remains in the organic phase.

    • Repeat the aqueous wash 2-3 times to ensure complete extraction of the product into the aqueous phase.

  • Basification and Extraction:

    • Combine the acidic aqueous layers.

    • Cool the aqueous solution in an ice bath and basify to a pH > 12 with a strong base (e.g., 2 M NaOH). This deprotonates the guanidinium salt, making the free guanidine less water-soluble and extractable into an organic solvent.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, a mixture of chloroform and isopropanol) multiple times.

  • Drying and Concentration:

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude guanidine product.

Purification Methodologies: From Crystallization to Chromatography

The choice of purification method will depend on the scale of the reaction, the properties of the target guanidine, and the available instrumentation.

Crystallization: The Path to High Purity

Crystallization can be a highly effective method for obtaining pure guanidinium salts, though it may require some optimization.[3][4]

Protocol 3.1.1: Direct Crystallization of the Guanidinium Nitrate Salt
  • Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., isopropanol, ethanol, or a mixture with ethyl acetate).[5]

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Further cool the mixture in a refrigerator or freezer to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3.1.2: Salt Exchange to Facilitate Crystallization

If the nitrate salt is difficult to crystallize, converting it to a different salt, such as a hydrochloride or mesylate salt, can sometimes yield more crystalline material.[4][6]

  • After the basic extraction (Step 4 in Protocol 2.1), dissolve the crude guanidine in a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether or isopropanol, or methanesulfonic acid, while stirring.

  • The guanidinium salt will often precipitate out of the solution.

  • Collect the precipitate by filtration, wash with the solvent, and then recrystallize using the procedure in Protocol 3.1.1.

Chromatographic Purification: Navigating Polarity and Basicity

Due to the challenges of using standard silica gel chromatography, several alternative techniques are recommended for the purification of guanidines.

Protocol 3.2.1: Flash Chromatography on Alumina

Alumina is a more basic stationary phase than silica and can reduce the tailing of basic compounds.

  • Stationary Phase: Use neutral or basic activated alumina.

  • Eluent System: A gradient of methanol in dichloromethane or ethyl acetate is often effective. The addition of a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can further improve peak shape.

  • Procedure:

    • Dry-load the crude product onto a small amount of alumina.

    • Run the column with the selected eluent system, starting with a low polarity and gradually increasing it.

    • Collect fractions and analyze by TLC or LC-MS.

Protocol 3.2.2: Reverse-Phase Flash Chromatography

Reverse-phase chromatography is well-suited for polar compounds.[6][7]

  • Stationary Phase: C18-functionalized silica gel.

  • Eluent System: A gradient of acetonitrile in water is typically used. The addition of a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is crucial for obtaining sharp peaks by ensuring the guanidine is consistently protonated.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like methanol) and load it onto the column.

    • Run the gradient from low to high organic content.

    • Collect and analyze fractions. Note that the product will be isolated as its TFA or formate salt.

Protocol 3.2.3: Ion-Exchange Chromatography

This is often the most effective chromatographic method for purifying guanidines due to their strong basicity.[5][8]

  • Resin: A strong cation exchange (SCX) resin is typically used.

  • Procedure:

    • Condition the SCX cartridge or column with a polar organic solvent (e.g., methanol).

    • Dissolve the crude product in a polar solvent and load it onto the resin. The protonated guanidinium product will bind to the resin.

    • Wash the resin with the loading solvent to elute neutral and weakly basic impurities (like 3,5-dimethylpyrazole).

    • Elute the desired guanidinium product by washing the resin with a solution of a competing base, such as 2 M ammonia in methanol.

    • Collect the eluate and remove the solvent under reduced pressure.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for the work-up and purification of guanidinium products.

PurificationWorkflow Purification Workflow for Guanidinium Products Start Crude Reaction Mixture Workup Aqueous Work-up (Protocol 2.1) Start->Workup Crude_Product Crude Guanidine Product Workup->Crude_Product Crystallization Crystallization (Protocol 3.1.1) Crude_Product->Crystallization Salt_Exchange Salt Exchange & Crystallization (Protocol 3.1.2) Crude_Product->Salt_Exchange Chromatography Chromatography Crude_Product->Chromatography Pure_Product Pure Guanidinium Salt Crystallization->Pure_Product Salt_Exchange->Pure_Product Alumina Alumina Column (Protocol 3.2.1) Chromatography->Alumina Reverse_Phase Reverse-Phase (Protocol 3.2.2) Chromatography->Reverse_Phase Ion_Exchange Ion-Exchange (Protocol 3.2.3) Chromatography->Ion_Exchange Alumina->Pure_Product Reverse_Phase->Pure_Product Ion_Exchange->Pure_Product

Caption: Decision workflow for purification.

Summary and Concluding Remarks

The successful work-up and purification of products from reactions with this compound hinge on understanding the highly basic and polar nature of the resulting guanidinium compounds. A well-planned acidic work-up is essential for initial purification. For final purification, ion-exchange chromatography often provides the most robust and efficient separation. However, for crystalline products, optimized crystallization or salt-exchange followed by crystallization can yield highly pure material with a simpler procedure. The choice of the optimal method will be dictated by the specific properties of the target molecule and the scale of the synthesis. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently isolate their desired guanidine products.

References

Large-Scale Synthesis of 3,5-Dimethylpyrazole-1-carboxamidine Nitrate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the large-scale synthesis of 3,5-Dimethylpyrazole-1-carboxamidine nitrate, a versatile and highly efficient guanidinylating agent. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and a robust framework for its synthesis and application.

Introduction: The Significance of this compound

The guanidinium group is a critical functional moiety in a vast array of biologically active molecules, including the amino acid arginine, and is a cornerstone in the development of pharmaceuticals such as antimicrobial and antimalarial agents[1]. The introduction of this group, a process known as guanidinylation, requires robust and reliable reagents. This compound has emerged as a superior reagent for this purpose due to its high reactivity, stability, and ease of handling.

This pyrazole-based reagent offers a significant advantage in organic synthesis, particularly in the guanylation of primary and secondary amines. Its structure, featuring a stable pyrazole ring, renders the carboxamidine group highly electrophilic and susceptible to nucleophilic attack by amines, facilitating the efficient transfer of the amidinyl group. The nitrate salt form enhances its stability and simplifies handling and storage. This guide will provide a comprehensive overview of the large-scale synthesis, mechanistic rationale, and practical applications of this important synthetic tool.

Chemical Properties and Safety Data

A thorough understanding of the chemical properties and safety profile of this compound is paramount for its safe handling and successful application in a laboratory setting.

PropertyValueReference
CAS Number 38184-47-3[2]
Molecular Formula C₆H₁₀N₄·HNO₃[2]
Molecular Weight 201.18 g/mol
Appearance White crystalline powder[3]
Melting Point 167-168 °C (decomposes)
Solubility Soluble in water and methanol[3]

Safety Information:

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthetic Strategy and Mechanistic Insights

The large-scale synthesis of this compound is a two-step process. The first step involves the synthesis of the 3,5-dimethylpyrazole precursor, followed by its reaction with cyanamide in the presence of nitric acid.

Step 1: Synthesis of 3,5-Dimethylpyrazole

The formation of the 3,5-dimethylpyrazole ring is a classic condensation reaction between a β-diketone, in this case, acetylacetone (2,4-pentanedione), and a hydrazine source.[4] For large-scale synthesis, using hydrazine sulfate in an alkaline medium is a safe and efficient method.[5]

The reaction mechanism involves the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.

Synthesis_of_3_5_Dimethylpyrazole acetylacetone Acetylacetone intermediate Hydrazone Intermediate acetylacetone->intermediate + Hydrazine hydrazine Hydrazine (from Hydrazine Sulfate) hydrazine->intermediate cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization pyrazole 3,5-Dimethylpyrazole cyclized_intermediate->pyrazole - H₂O (Dehydration)

Figure 1: Reaction scheme for the synthesis of 3,5-Dimethylpyrazole.

Step 2: Synthesis of this compound

The second step involves the reaction of the synthesized 3,5-dimethylpyrazole with cyanamide in the presence of nitric acid. This reaction proceeds via the activation of cyanamide by the acid, making it more susceptible to nucleophilic attack by the pyrazole nitrogen.

The protonation of cyanamide by nitric acid generates a highly electrophilic nitrilium ion intermediate. The N1-nitrogen of 3,5-dimethylpyrazole then acts as a nucleophile, attacking the carbon of the nitrilium ion. Subsequent deprotonation yields the 3,5-dimethylpyrazole-1-carboxamidine cation, which then forms an ionic bond with the nitrate anion.

Guanidinylation_Reaction pyrazole 3,5-Dimethylpyrazole product This compound pyrazole->product cyanamide Cyanamide activated_cyanamide Protonated Cyanamide (Nitrilium Ion Intermediate) cyanamide->activated_cyanamide nitric_acid Nitric Acid (HNO₃) nitric_acid->activated_cyanamide Protonation activated_cyanamide->product Nucleophilic Attack

Figure 2: Reaction scheme for the formation of the nitrate salt.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a large-scale synthesis yielding approximately 1 kg of this compound. All operations should be conducted in a suitable reactor with appropriate safety measures in place.

Step 1: Synthesis of 3,5-Dimethylpyrazole

Materials and Reagents:

ReagentCAS NumberQuantityMolar Mass ( g/mol )Moles
Hydrazine Sulfate10034-93-26.5 kg130.1249.95
Sodium Hydroxide1310-73-24.0 kg40.00100.0
Deionized Water7732-18-540 L18.02-
Acetylacetone123-54-65.0 kg100.1249.94
Diethyl Ether60-29-720 L74.12-
Anhydrous Potassium Carbonate584-08-72.5 kg138.21-

Procedure:

  • In a 100 L reactor, dissolve 4.0 kg of sodium hydroxide in 40 L of deionized water with stirring and cooling.

  • Once the sodium hydroxide solution has cooled to room temperature, add 6.5 kg of hydrazine sulfate in portions with continued stirring.

  • Cool the reaction mixture to 15 °C using a cooling bath.

  • Slowly add 5.0 kg of acetylacetone to the reaction mixture over a period of 2-3 hours, maintaining the temperature at or below 20 °C.

  • After the addition is complete, continue stirring at room temperature for an additional 4 hours.

  • Transfer the reaction mixture to a suitable separatory funnel and extract the product with diethyl ether (4 x 5 L).

  • Combine the organic extracts and dry over anhydrous potassium carbonate (2.5 kg).

  • Filter the drying agent and remove the diethyl ether under reduced pressure to obtain crude 3,5-dimethylpyrazole.

  • The crude product can be used directly in the next step or purified by recrystallization from petroleum ether. The expected yield is 3.8 - 4.2 kg (79-87%).

Step 2: Synthesis of this compound

Materials and Reagents:

ReagentCAS NumberQuantityMolar Mass ( g/mol )Moles
3,5-Dimethylpyrazole67-51-64.0 kg96.1341.61
Cyanamide420-04-21.75 kg42.0441.63
Isopropanol67-63-020 L60.10-
Nitric Acid (70%)7697-37-24.1 L63.0141.6 (approx.)

Procedure:

  • In a 50 L reactor, dissolve 4.0 kg of 3,5-dimethylpyrazole in 20 L of isopropanol with stirring.

  • In a separate container, carefully dissolve 1.75 kg of cyanamide in 5 L of isopropanol.

  • Add the cyanamide solution to the reactor containing the 3,5-dimethylpyrazole solution.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add 4.1 L of 70% nitric acid to the reaction mixture over a period of 2-3 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • A white precipitate will form. Cool the mixture to 0-5 °C for 2 hours to maximize precipitation.

  • Collect the solid product by filtration and wash with cold isopropanol (2 x 2 L).

  • Dry the product under vacuum at 40-50 °C to a constant weight. The expected yield is 7.5 - 8.0 kg (89-95%).

Application Notes: Guanidinylation of Amines

This compound is a highly effective reagent for the guanidinylation of a wide range of primary and secondary amines. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or DMF.

General Protocol for Guanidinylation:

  • Dissolve the amine substrate (1.0 eq) in the chosen solvent.

  • Add this compound (1.1 - 1.5 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) to neutralize the nitrate salt and facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by standard aqueous extraction procedures to remove the 3,5-dimethylpyrazole byproduct and other water-soluble components.

Key Advantages in Application:

  • High Yields: Consistently provides high yields of the desired guanidine products.

  • Mild Reaction Conditions: The reaction proceeds under mild conditions, making it suitable for sensitive substrates.

  • Broad Substrate Scope: Effectively guanidinylates a wide variety of primary and secondary amines.

  • Ease of Purification: The 3,5-dimethylpyrazole byproduct is readily removed during workup.

Conclusion

This guide provides a comprehensive and robust protocol for the large-scale synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can safely and efficiently produce this valuable guanidinylating agent. Its versatility and high reactivity make it an indispensable tool in modern organic synthesis and drug discovery.

References

Application Notes and Protocols: Solid-Phase Synthesis Utilizing Pyrazole-Based Guanidinylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Guanidinium Moiety and the Advent of Pyrazole-Based Reagents

The guanidinium functional group is a cornerstone in medicinal chemistry and chemical biology, most notably as the key feature of the arginine side chain.[1] Its ability to remain protonated over a wide physiological pH range allows it to participate in crucial biological interactions, such as hydrogen bonding and electrostatic interactions with phosphates, carbonates, and peptides.[2] This has led to the incorporation of the guanidinium group into a vast array of pharmaceuticals and biologically active molecules to enhance binding affinity and cellular uptake.[3][4]

Traditionally, the introduction of a guanidine group can be a multi-step process involving harsh conditions and complex protecting group strategies.[1] However, the development of pyrazole-based guanidinylating agents has revolutionized this process, offering a mild, efficient, and versatile method for the direct guanidinylation of primary and secondary amines.[3][5] These reagents have proven to be particularly well-suited for solid-phase synthesis (SPS), a technique central to modern peptide and small molecule library synthesis.[6]

This guide provides an in-depth overview of the application of two prominent pyrazole-based guanidinylating agents in solid-phase synthesis: 1H-Pyrazole-1-carboxamidine hydrochloride and its Boc-protected analogue, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine . We will delve into the underlying chemistry, provide detailed experimental protocols, and present data to guide researchers in the successful implementation of these powerful synthetic tools.

Core Principles and Advantages of Pyrazole-Based Guanidinylation

Pyrazole-based guanidinylating agents operate on the principle of an activated carboxamidine moiety. The pyrazole ring acts as an excellent leaving group, facilitating the nucleophilic attack of a resin-bound amine on the central carbon of the carboxamidine. This reaction proceeds under mild conditions, minimizing the risk of side reactions and racemization, which is particularly crucial in peptide synthesis.[3]

Key Advantages:

  • High Efficiency: These reagents typically provide high yields for the guanidinylation of a wide range of amines.[3]

  • Mild Reaction Conditions: The reactions are often carried out at room temperature, preserving the integrity of sensitive functional groups and the solid support.

  • Versatility: They are compatible with both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies.[6]

  • Simplified Workup: In solid-phase synthesis, excess reagent and byproducts are easily removed by washing, simplifying the purification process.

Featured Guanidinylating Agents

Reagent NameStructureKey Features
1H-Pyrazole-1-carboxamidine hydrochloride - Used for direct synthesis of unprotected guanidines.- Requires a base to neutralize the hydrochloride salt.- Ideal for synthesizing arginine analogues where side-chain protection is not needed in subsequent steps.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine - Introduces a Boc-protected guanidinium group.[4]- The Boc groups modulate reactivity and prevent side reactions.[4]- The protection is readily removed with standard acidic cleavage cocktails (e.g., TFA).[7]

Reaction Mechanism and Workflow

The guanidinylation of a resin-bound amine using a pyrazole-based reagent follows a straightforward nucleophilic substitution pathway.

Guanidinylation_Mechanism Resin Solid Support-Linker-NH2 (Resin-Bound Amine) Intermediate Tetrahedral Intermediate Resin->Intermediate Nucleophilic Attack Reagent Pyrazole-C(=NR1)-NHR2 (Guanidinylating Agent) Reagent->Intermediate Product Solid Support-Linker-NH-C(=NR1)-NHR2 (Guanidinylated Product) Intermediate->Product Elimination of Pyrazole Byproduct Pyrazole Intermediate->Byproduct

Caption: Mechanism of Guanidinylation on a Solid Support.

The overall workflow for solid-phase guanidinylation integrates seamlessly into standard SPPS protocols.

SPPS_Workflow start Start: Resin with Free Amine swell 1. Resin Swelling start->swell guanidinylation 2. Guanidinylation Reaction swell->guanidinylation wash1 3. Washing guanidinylation->wash1 monitoring 4. Reaction Monitoring (Optional) wash1->monitoring monitoring->guanidinylation Incomplete wash2 5. Washing monitoring->wash2 Complete next_step 6. Further Synthesis or Cleavage wash2->next_step cleavage 7. Cleavage and Deprotection next_step->cleavage end End: Purified Guanidinylated Product cleavage->end

Caption: Solid-Phase Guanidinylation Workflow.

Experimental Protocols

Protocol 1: On-Resin Guanidinylation using 1H-Pyrazole-1-carboxamidine hydrochloride

This protocol is suitable for the conversion of a primary amine on a solid support to an unprotected guanidinium group.

Materials:

  • Resin-bound primary amine (e.g., ornithine side chain on Wang or Rink Amide resin)

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard solid-phase synthesis vessel and shaker

Procedure:

  • Resin Preparation:

    • Place the resin-bound amine (1.0 eq) in a reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.

    • Drain the DMF.

  • Guanidinylation Reaction:

    • Dissolve 1H-Pyrazole-1-carboxamidine hydrochloride (3.0-5.0 eq) in DMF.

    • Add DIPEA or TEA (6.0-10.0 eq, i.e., 2 eq per eq of the guanidinylating agent) to the solution to neutralize the hydrochloride and facilitate the reaction.

    • Add the reagent solution to the swollen resin.

    • Agitate the mixture at room temperature for 12-24 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with:

      • DMF (3 x)

      • DCM (3 x)

      • MeOH (3 x)

      • DCM (3 x)

    • Dry the resin under vacuum.

  • Reaction Monitoring (Optional):

    • A small sample of the resin can be cleaved and analyzed by LC-MS to check for reaction completion.

    • Alternatively, a Kaiser test can be performed. A negative result (yellow beads) indicates the absence of primary amines and suggests complete conversion.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin using a suitable cleavage cocktail (e.g., for a standard peptide on Rink Amide resin, use TFA/TIS/H₂O 95:2.5:2.5).

    • The cleavage time is typically 2-4 hours at room temperature.

    • Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: On-Resin Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is designed for the introduction of a di-Boc-protected guanidinium group, which is stable to subsequent Fmoc deprotection steps.

Materials:

  • Resin-bound primary amine

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • DMF or Tetrahydrofuran (THF)[7]

  • DCM

  • MeOH

  • Standard solid-phase synthesis vessel and shaker

Procedure:

  • Resin Preparation:

    • Swell the resin-bound amine (1.0 eq) in DMF for 30-60 minutes.

    • Drain the solvent.

  • Guanidinylation Reaction:

    • Dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.5-2.0 eq) in DMF or THF.[7]

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature. The reaction is typically complete within 4-12 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x), DCM (3 x), and MeOH (3 x).

    • Dry the resin under vacuum.

  • Reaction Monitoring (Optional):

    • As described in Protocol 1, use LC-MS analysis of a cleaved sample or a Kaiser test to monitor the reaction progress.

  • Cleavage and Deprotection:

    • To cleave the peptide and simultaneously remove the Boc protecting groups from the guanidine moiety, use a standard TFA-based cleavage cocktail.

    • For example, treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 2-4 hours at room temperature.

    • Isolate the final product by precipitation in cold ether.

Comparative Data

The choice of guanidinylating agent can depend on the specific substrate and desired outcome. The following table provides a summary of typical reaction conditions and outcomes.

Parameter1H-Pyrazole-1-carboxamidine HClN,N'-Di-Boc-1H-pyrazole-1-carboxamidine
Equivalents 3.0 - 5.01.5 - 2.0
Base Required Yes (e.g., DIPEA, TEA)No
Typical Solvent DMFDMF, THF[7]
Reaction Time 12 - 24 hours4 - 12 hours
Product Protection Unprotected GuanidineDi-Boc Protected Guanidine
Yields Generally HighGenerally High (>95%)
Purity Good to ExcellentExcellent

Troubleshooting and Expert Insights

  • Incomplete Reactions: If monitoring indicates an incomplete reaction, extend the reaction time or increase the equivalents of the guanidinylating agent. Ensure the resin is adequately swollen to allow access to all reactive sites.

  • Steric Hindrance: For sterically hindered amines, N,N'-Di-Boc-N''-triflylguanidine can be considered as a more powerful alternative, although it is not pyrazole-based.[7]

  • Choice of Base: When using 1H-Pyrazole-1-carboxamidine hydrochloride, a non-nucleophilic base like DIPEA is preferred to avoid competitive reactions.

  • Cleavage Cocktail: The choice of scavengers in the cleavage cocktail is critical, especially for peptides containing sensitive residues like tryptophan, methionine, or cysteine. Triisopropylsilane (TIS) is a common and effective scavenger.

Conclusion

Pyrazole-based guanidinylating agents are indispensable tools for the solid-phase synthesis of guanidine-containing molecules. Their high efficiency, mild reaction conditions, and compatibility with standard SPPS workflows make them superior choices for both academic research and industrial drug development. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently and successfully incorporate the guanidinium functional group into their target compounds.

References

Troubleshooting & Optimization

troubleshooting low yield in guanidinylation with 3,5-Dimethylpyrazole-1-carboxamidine nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for guanidinylation reactions using 3,5-Dimethylpyrazole-1-carboxamidine nitrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable protocols to enhance your experimental success.

Troubleshooting Guide: Addressing Low Yields and Reaction Failures

Low yield is a frequent challenge in guanidinylation reactions. This section provides a systematic approach to diagnosing and resolving common issues.

Q1: My guanidinylation reaction with this compound is resulting in a low yield or failing completely. What are the primary factors I should investigate?

Low yields in this reaction can often be attributed to several critical parameters. A systematic evaluation of your reaction conditions is the most effective approach to identify the root cause.

Initial Diagnostic Checklist:

  • Reagent Quality and Stability: Confirm the purity and integrity of your this compound. This reagent can be sensitive to moisture and should be stored in a cool, dry place.[1] Consider acquiring a fresh batch or verifying the purity of your existing stock.

  • Amine Substrate Reactivity: The nucleophilicity of your amine is a crucial factor. Primary aliphatic amines are generally more reactive than secondary or aromatic amines.[2][3] Sterically hindered amines may also exhibit reduced reactivity, requiring more forcing conditions or longer reaction times.[2]

  • Reaction Conditions (Solvent, Temperature, and Base): The choice of solvent, reaction temperature, and the presence or absence of a base can significantly impact the reaction outcome.

  • Work-up and Purification: Product loss during the work-up and purification steps is a common source of low isolated yields.

Deep Dive into Reaction Parameters

Q2: How does the choice of solvent affect the guanidinylation reaction?

Solvent polarity plays a key role in the reaction's success.[2] While a wide range of solvents can be used, including dichloromethane (DCM), chloroform, acetonitrile, and dimethylformamide (DMF), nonpolar aprotic solvents like DCM and chloroform are often preferred.[4][5]

Expert Insight: The reaction proceeds through a polar transition state. A solvent that can stabilize this transition state without strongly solvating the amine nucleophile is ideal. Highly polar protic solvents, such as water or alcohols, can hydrogen bond with the amine, reducing its nucleophilicity and potentially leading to lower yields. However, for certain substrates, aqueous conditions may be necessary, and optimization of other parameters becomes critical.[6]

Solvent Dielectric Constant (20°C) Typical Observations & Recommendations
Dichloromethane (DCM)9.1Generally a good starting point. Solubilizes many organic substrates and the guanidinylating reagent.
Acetonitrile (ACN)37.5A more polar aprotic option, can be effective for less soluble substrates.
Dimethylformamide (DMF)36.7A highly polar aprotic solvent, useful for challenging reactions, but can complicate purification.
Tetrahydrofuran (THF)7.6A less polar option, may be suitable for certain substrates.
Q3: What is the optimal pH and role of a base in this reaction?

The guanidinylation of amines is highly pH-dependent. The amine substrate must be in its free base form to act as a nucleophile.

General Guidance:

  • For amine hydrochlorides or other salt forms, a stoichiometric amount of a non-nucleophilic base is required to liberate the free amine.

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used for this purpose.[7]

  • An excess of base can sometimes be beneficial, but it's crucial to ensure it doesn't lead to unwanted side reactions.

Expert Insight: The reaction itself generates 3,5-dimethylpyrazole as a byproduct, which is weakly acidic.[8][9] In some cases, this can protonate the starting amine, effectively quenching the reaction. The addition of a base can help to neutralize this and drive the reaction to completion.

Experimental Workflow & Protocols

To illustrate a systematic approach to troubleshooting, consider the following workflow:

Caption: A systematic workflow for troubleshooting low yields in guanidinylation reactions.

Standard Protocol for Guanidinylation of a Primary Amine

This protocol provides a starting point for the guanidinylation of a primary amine with this compound.

  • To a solution of the primary amine (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M), add this compound (1.1 equiv.).

  • If the amine is a salt (e.g., hydrochloride), add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[10]

  • Purify the crude product by flash column chromatography on silica gel.[4][10]

Frequently Asked Questions (FAQs)

Q4: Are there any known side reactions I should be aware of?

Yes, a few side reactions can occur:

  • Double Guanidinylation: In the case of diamines, reaction at both amino groups is possible. Controlling the stoichiometry of the guanidinylating reagent is key to achieving mono-guanidinylation.

  • Reaction with other nucleophiles: If other nucleophilic functional groups are present in your substrate (e.g., thiols, hydroxyls), they may compete with the amine. Protection of these groups may be necessary.

  • Formation of amidinourea: Under prolonged heating with an excess of amine, the formation of an amidinourea byproduct has been observed with some guanidinylating reagents.[2]

Q5: How can I effectively purify my guanidinylated product?

Guanidines are basic compounds and can be challenging to purify by standard silica gel chromatography.

Purification Tips:

  • Acidic wash: An acidic wash during the work-up can help remove unreacted basic starting materials.[4]

  • Amine-treated silica gel: Using silica gel treated with a small amount of triethylamine (e.g., 1% in the eluent) can prevent streaking and improve the separation.[10]

  • Ion-exchange chromatography: For highly polar or water-soluble guanidines, ion-exchange chromatography can be a very effective purification method.[11]

  • Crystallization: If the product is a solid, crystallization can be an excellent final purification step.

Q6: Can this reagent be used for the guanidinylation of secondary or aromatic amines?

While this compound is most effective for primary aliphatic amines, it can be used for secondary and aromatic amines, though these reactions are typically slower and may require more forcing conditions such as elevated temperatures.[2][6] Microwave-assisted synthesis has also been shown to be effective in accelerating these reactions.[12]

Reaction Mechanism Overview

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine, followed by the elimination of 3,5-dimethylpyrazole.

Caption: Simplified mechanism of guanidinylation with 3,5-Dimethylpyrazole-1-carboxamidine.

This technical guide provides a comprehensive starting point for troubleshooting and optimizing your guanidinylation reactions. For more specific inquiries, please do not hesitate to reach out to our technical support team.

References

side reactions of 3,5-Dimethylpyrazole-1-carboxamidine nitrate and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dimethylpyrazole-1-carboxamidine nitrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective use of this reagent and to troubleshoot common issues encountered during guanylation reactions. Our goal is to equip you with the knowledge to anticipate and mitigate side reactions, thereby optimizing your synthetic outcomes.

Introduction to this compound

This compound is a widely utilized reagent for the guanylation of primary and secondary amines. Its popularity stems from its crystalline, easy-to-handle nature and its predictable reactivity in forming guanidinium salts.[1] However, like any chemical reaction, the use of this reagent is not without its potential for side reactions and byproduct formation. A thorough understanding of the reaction mechanism and the stability of the reagent is paramount to achieving high yields and purity.

This guide will delve into the common side reactions associated with this compound and provide actionable strategies to avoid them.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: Its primary application is as an electrophilic source for the guanylation of primary and secondary amines, leading to the formation of substituted guanidines.[2] This is a crucial transformation in medicinal chemistry and drug development, as the guanidinium group is a key pharmacophore in numerous biologically active molecules.[3]

Q2: What are the recommended storage conditions for this reagent?

A2: It is a white crystalline powder that should be stored in a cool, dry place, away from moisture.[2] The reagent's nitrate salt form contributes to its stability under proper storage conditions.

Q3: What is the melting point of this compound, and is it stable at this temperature?

A3: The melting point is reported to be in the range of 167-168 °C, with decomposition.[4] This thermal instability is a critical factor to consider, and reactions should be conducted at temperatures well below this threshold to prevent degradation of the reagent and the formation of unwanted byproducts.

Q4: Is a base required for the guanylation reaction?

A4: The necessity of a base depends on the substrate and reaction conditions. While some guanylations with pyrazole-based reagents can proceed without a base, the addition of a non-nucleophilic base is often employed to neutralize the nitric acid byproduct formed during the reaction, which can prevent the protonation of the starting amine and drive the reaction to completion.

Troubleshooting Guide: Side Reactions and Their Avoidance

This section addresses specific issues that may arise during your experiments and provides a systematic approach to troubleshooting.

Problem 1: Low Yield of the Desired Guanidinium Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.

  • Reagent Decomposition: The guanylating agent may have decomposed due to excessive heat or improper storage.

  • Protonation of Starting Amine: The nitric acid generated as a byproduct can protonate the starting amine, rendering it unreactive.

  • Steric Hindrance: Highly sterically hindered amines may react slowly or not at all under standard conditions.

Solutions:

StrategyRationale
Optimize Reaction Time and Temperature Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature (e.g., to 40-50 °C) may be beneficial, but avoid exceeding temperatures that could lead to decomposition.
Ensure Reagent Quality Use a fresh bottle of this compound or verify the purity of your existing stock.
Add a Non-Nucleophilic Base The addition of a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) can scavenge the nitric acid byproduct, preventing the protonation of your starting amine and improving the overall yield.
Consider a More Reactive Guanylating Agent For sterically demanding amines, a more reactive guanylating agent may be necessary.

Experimental Protocol: General Procedure for Guanylation of a Primary Amine

  • To a solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile, or dichloromethane) is added this compound (1.1 eq.).

  • If desired, a non-nucleophilic base such as DIPEA (1.2 eq.) is added to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Problem 2: Presence of 3,5-Dimethylpyrazole as a Byproduct

Cause:

The primary and desired reaction pathway involves the nucleophilic attack of the amine on the carboxamidine carbon, leading to the displacement of 3,5-dimethylpyrazole as a leaving group. Therefore, the presence of 3,5-dimethylpyrazole in the crude reaction mixture is expected and is a direct indicator that the guanylation has occurred.

Solution:

3,5-Dimethylpyrazole is generally a water-soluble and relatively non-polar compound that can be readily removed during the aqueous workup and subsequent purification steps.

  • Aqueous Workup: Multiple washes with water or a dilute acidic solution (e.g., 0.1 M HCl) can effectively extract 3,5-dimethylpyrazole into the aqueous phase.

  • Column Chromatography: If the desired guanidinium salt is sufficiently non-polar, silica gel chromatography can be used to separate it from the more polar 3,5-dimethylpyrazole.

Problem 3: Formation of an N-Nitroguanidine Byproduct

Possible Cause:

While less common with this specific reagent, the nitrate counter-ion has the potential to act as a nitrating agent under certain conditions, especially at elevated temperatures or in the presence of strong acids. This could lead to the formation of an N-nitroguanidine derivative of your product.

Solutions:

StrategyRationale
Strict Temperature Control Maintain a low to moderate reaction temperature to minimize the potential for unwanted side reactions involving the nitrate ion.
Use of a Non-coordinating Solvent Solvents that do not promote the dissociation and reactivity of the nitrate ion may be beneficial.
Alternative Guanylating Agent If N-nitration is a persistent issue, consider using a guanylating agent with a non-oxidizing counter-ion, such as a hydrochloride or triflate salt.
Problem 4: Hydrolysis of the Guanylating Reagent

Cause:

This compound can be susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions. Hydrolysis will lead to the formation of 3,5-dimethylpyrazole and other decomposition products, reducing the amount of active reagent available for the desired reaction.

Solutions:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the presence of water.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon can help to exclude atmospheric moisture.

  • Prompt Use: Prepare the reaction mixture and initiate the reaction promptly after weighing the hygroscopic reagent.

Visualizing the Reaction and Potential Side Reactions

The following diagrams illustrate the intended guanylation reaction and a potential side reaction pathway.

guanylation_reaction cluster_reactants Reactants cluster_products Products amine R-NH₂ (Amine) guanidinium R-NH-C(=NH₂⁺)-NH₂ NO₃⁻ (Guanidinium Salt) amine->guanidinium Nucleophilic Attack reagent 3,5-Dimethylpyrazole-1- carboxamidine nitrate reagent->guanidinium pyrazole 3,5-Dimethylpyrazole reagent->pyrazole Leaving Group

Caption: The desired guanylation reaction pathway.

side_reaction cluster_reagent Reagent cluster_conditions Adverse Conditions cluster_byproducts Decomposition Byproducts reagent 3,5-Dimethylpyrazole-1- carboxamidine nitrate pyrazole 3,5-Dimethylpyrazole reagent->pyrazole Hydrolysis / Decomposition other Other Decomposition Products reagent->other water H₂O (Moisture) water->reagent heat High Temperature heat->reagent

Caption: Potential side reaction pathway leading to reagent decomposition.

Conclusion

This compound is a valuable and efficient reagent for the synthesis of guanidines. By understanding its reactivity and potential side reactions, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate and purity of their desired products. Careful control of reaction conditions, particularly temperature and moisture, is key to minimizing byproduct formation and achieving optimal results in your synthetic endeavors.

References

Technical Support Center: Optimizing the Purity of Guanidinylation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the purity of guanidinylation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your guanidinylation experiments.

Introduction to Guanidinylation

Guanidinylation is a crucial chemical modification that introduces a guanidinium group into a molecule, most commonly by converting a primary amine. The guanidinium group is a key feature of the amino acid arginine and plays a significant role in various biological interactions.[1] In proteomics, guanidinylation of lysine residues to homoarginine is a common strategy to improve peptide fragmentation in mass spectrometry.[2][3] However, achieving high purity in guanidinylation products can be challenging due to potential side reactions and the inherent reactivity of the reagents involved. This guide will help you navigate these challenges and optimize your reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during guanidinylation reactions in a question-and-answer format.

Reaction Inefficiency and Low Yield

Q1: My guanidinylation reaction is showing low or incomplete conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion rates are a frequent issue and can stem from several factors. A systematic troubleshooting approach is the most effective way to identify and resolve the problem.[4]

  • Reagent Quality and Stoichiometry:

    • Guanidinylating Agent: Ensure the purity of your guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine).[4] Degradation of the reagent is a common cause of low yields.

    • Amine Substrate: The purity and dryness of your amine are critical. Impurities or the presence of water can lead to unwanted side reactions.[4]

    • Solvents and Bases: Always use anhydrous solvents and a high-quality base appropriate for the reaction. Moisture can hydrolyze reactive intermediates.[4]

  • Reaction Conditions:

    • Temperature: Guanidinylation reactions can be sensitive to temperature. If the reaction is slow at room temperature, gentle heating may be necessary. However, be cautious as excessive heat can lead to the decomposition of reagents or products.[4]

    • Reaction Time: It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Insufficient reaction time leads to incomplete conversion, while prolonged times may increase byproduct formation.[4]

    • Solvent Choice: The solubility of both the amine substrate and the guanidinylating agent is important. Tetrahydrofuran (THF) is a commonly used and effective solvent.[4]

  • Choice of Guanidinylating Reagent: The reactivity of the guanidinylating agent can significantly impact the yield. For sterically hindered or weakly nucleophilic amines, a more reactive agent like N,N'-Di-Boc-N''-triflylguanidine may be required.[5][6][7]

Side Reactions and Impurity Formation

Q2: I'm observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A2: Side reactions are a major contributor to product impurity. Understanding the potential side reactions is key to mitigating them.

  • Over-guanidinylation: The use of highly reactive agents can sometimes lead to the guanidinylation of other nucleophilic functional groups within the substrate.[5] Careful control of stoichiometry and reaction conditions is essential to minimize this.

  • Guanidinylation of N-terminal amines in peptide synthesis: When using uronium/aminium-based coupling reagents (e.g., HATU, HBTU) for peptide synthesis, a common side reaction is the guanidinylation of the unprotected N-terminal amine of the peptide chain.[8][9] This results in irreversible chain termination.[9] To avoid this, pre-activating the protected amino acid with the coupling reagent before adding it to the peptide-resin is recommended.[9]

  • Formation of uronium derivatives: In some cases, particularly with guanidinium salts used in peptide coupling, a uronium derivative can be installed on specific amino acid scaffolds, such as the phenol group of tyrosine.[8][10][11] The formation of this side product is dependent on reaction conditions and the nucleophilicity of the susceptible groups.[8][11]

Purification Challenges

Q3: How can I effectively purify my guanidinylated product and remove unreacted starting materials and byproducts?

A3: Proper purification is critical for obtaining a high-purity product. The choice of method depends on the properties of your product and the impurities present.

  • Aqueous Work-up: For many small molecule guanidinylation reactions, a standard aqueous work-up can effectively remove many impurities.[1][12] This typically involves quenching the reaction, extracting with an organic solvent, washing with brine, and drying the organic layer.[4][13]

  • Column Chromatography: Flash column chromatography on silica gel is a widely used method for purifying guanidinylated products.[1][4][12][13] The choice of eluent system will depend on the polarity of your compound.

  • For Proteins and Peptides:

    • Dialysis: To remove excess guanidinium hydrochloride (a common denaturant used in protein purification), dialysis is an effective method.[14]

    • Size-Exclusion Chromatography (SEC): This technique separates molecules based on size and can be used to remove smaller impurities like excess reagents.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique ideal for the purification of peptides and for assessing the purity of the final product.[15]

    • Affinity Chromatography: If your protein has an affinity tag (e.g., a His-tag), you can perform purification under denaturing conditions with guanidine-HCl in the buffers.[16][17]

Analytical Characterization

Q4: What are the best methods to confirm the identity and assess the purity of my guanidinylated product?

A4: A combination of analytical techniques is often necessary for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of small molecule guanidinylation products.[13] Quantitative NMR (qNMR) can also be used to determine purity without the need for reference standards of impurities.[15]

  • Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the desired product. For proteins and peptides, techniques like MALDI-MS or ESI-MS are used to verify the mass shift corresponding to the guanidinylation of lysine residues.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly RP-HPLC, is excellent for determining the purity of your product by separating it from impurities.[15] The purity is often calculated as the area percentage of the main peak.[15]

Key Experimental Protocols

Protocol 1: General Solution-Phase Guanidinylation of a Primary Amine

This protocol provides a general workflow for the guanidinylation of a primary amine using a Boc-protected guanidinylating agent.

Materials:

  • Primary amine substrate

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Stir plate and stir bar

  • Reaction flask

Procedure:

  • In a suitable flask, dissolve the primary amine in the anhydrous solvent.

  • Add the N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Perform an aqueous work-up followed by purification via column chromatography to isolate the desired N,N'-di-Boc-protected guanidine.[1]

Protocol 2: Guanidinylation of Peptides for Mass Spectrometry Analysis

This protocol describes the conversion of lysine residues to homoarginine in a peptide sample.

Materials:

  • Peptide sample

  • O-methylisourea solution

  • Ammonium hydroxide

  • pH meter

Procedure:

  • Dissolve the peptide sample in water.

  • Prepare a stock solution of O-methylisourea.

  • Adjust the pH of the peptide solution to approximately 10.5-11 with ammonium hydroxide. The pH is critical for the reaction's efficiency.[18][19][20][21]

  • Add the O-methylisourea solution to the peptide solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (can be as short as 5 minutes for complete conversion).[2]

  • After the reaction, the sample can be desalted using a suitable method (e.g., ZipTip) before mass spectrometry analysis.

Visualizing Workflows and Mechanisms

Guanidinylation Reaction Mechanism

Guanidinylation_Mechanism Amine R-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Guanidinylating Agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) Reagent->Intermediate Product R-NH-C(=NH)-NH₂ (Guanidinylated Product) Intermediate->Product Leaving_Group Leaving Group Intermediate->Leaving_Group Elimination

Caption: General mechanism of guanidinylation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Reagents_OK->Optimize_Conditions Yes Replace_Reagents Replace/Purify Reagents Reagents_OK->Replace_Reagents No Conditions_OK Yield Improved? Optimize_Conditions->Conditions_OK Consider_Reagent Consider More Reactive Agent Conditions_OK->Consider_Reagent No Success High Yield Achieved Conditions_OK->Success Yes Consider_Reagent->Optimize_Conditions Replace_Reagents->Check_Reagents

Caption: A systematic approach to troubleshooting low reaction yields.

Data Summary

Table 1: Comparison of Common Guanidinylating Reagents

Guanidinylating AgentReactivitySubstrate ScopeStabilityNotes
O-methylisoureaModeratePrimarily for converting lysines to homoarginineModerateReaction is highly pH-dependent.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineHighWide range of primary and some secondary aminesGoodCommercially available and widely used.[5]
N,N'-Di-Boc-N''-triflylguanidineVery HighEffective for weakly nucleophilic and sterically hindered aminesLowerMay be less stable and more expensive.[5]
HATU/HBTUHighCan guanidinylate N-terminal amines as a side reactionGoodPrimarily used as peptide coupling reagents.[8]

References

Technical Support Center: Challenges in the Guanidinylation of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the guanidinylation of sterically hindered amines. The inherent challenges of these reactions, primarily stemming from the reduced nucleophilicity and increased steric bulk of the amine, often lead to low yields or reaction failure. This resource offers practical, experience-driven solutions to overcome these common hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the guanidinylation of sterically hindered amines. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Low to No Product Formation

Question: I am attempting to guanidinylate a sterically hindered primary/secondary amine, but I am observing very low conversion to the desired product, or no reaction at all. What are the likely causes and how can I improve my yield?

Answer:

Low or no product formation is the most common challenge when dealing with sterically hindered amines. The primary reasons are the decreased nucleophilicity of the amine and steric clash with the guanidinylating reagent. Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Guanidinylating Reagent:

Standard guanidinylating reagents may not be sufficiently reactive for hindered substrates. Consider switching to a more powerful reagent.

  • High-Reactivity Reagents: Reagents like N,N'-Di-Boc-N''-triflylguanidine are known for their ability to guanidinylate even weakly nucleophilic amines.[1] The triflyl group is an excellent leaving group, significantly enhancing the electrophilicity of the reagent.

  • Activation of Thiouras: If you are using a thiourea-based reagent such as N,N'-Di-Boc-thiourea, an activating agent is necessary to form a reactive carbodiimide intermediate.[1] While mercury(II) chloride has been traditionally used, more environmentally friendly options like cyanuric chloride (TCT) can be employed without a significant loss in reactivity.[2]

2. Optimize Reaction Conditions:

  • Increase Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy. Monitor the reaction closely for potential side product formation at elevated temperatures.

  • Prolong Reaction Time: Sterically hindered reactions are often slow.[2] Extend the reaction time and monitor progress by TLC or LC-MS to determine the point of maximum conversion.

  • Choice of Solvent: The choice of solvent can influence reaction rates. While aprotic solvents like THF and dichloromethane are common, for some systems, DMF may be a better option.[3]

  • Use of a Strong, Non-Nucleophilic Base: The presence of a suitable base is often critical.[3] For sterically hindered amines, a bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) is recommended to avoid competitive reactions with the guanidinylating agent.

3. Consider Alternative Strategies:

  • Mitsunobu Conditions: For certain substrates, alkylation of N,N′-di-Boc-1H-pyrazole-1-carboxamidine with the corresponding alcohol under Mitsunobu conditions (PPh₃, DIAD) can be an effective way to form the C-N bond, followed by guanidinylation.[4]

Issue 2: Formation of Undesired Side Products

Question: My reaction is producing the desired guanidinylated product, but I am also observing significant amounts of side products, complicating purification. What are these side products and how can I minimize their formation?

Answer:

Side product formation in guanidinylation reactions often arises from the high reactivity of the reagents or the presence of multiple reactive sites in the substrate.

1. Common Side Products and Their Causes:

  • Over-guanidinylation: If your substrate contains multiple amine groups, you may see products with more than one guanidine moiety.

  • Reaction with the Solvent: Some reactive intermediates can react with the solvent, especially if it is nucleophilic.

  • Decomposition of Reagents or Products: At elevated temperatures, some reagents or the desired product may be unstable.

2. Strategies for Minimizing Side Products:

  • Use of Protecting Groups: If your substrate has multiple nucleophilic sites, consider using protecting groups to selectively block unwanted reactions. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines and can be removed under acidic conditions.[1]

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a slight excess of the guanidinylating reagent (e.g., 1.1 equivalents) to drive the reaction to completion without having a large excess that could lead to side reactions.

  • Temperature Management: If you suspect thermal decomposition, run the reaction at a lower temperature for a longer period.

  • Reagent Selection: Some guanidinylating reagents are more prone to side reactions than others. For example, when using HATU (a common peptide coupling reagent that can also act as a guanidinylating agent), excess reagent can lead to guanidinylation of the N-terminus as a side reaction.[5]

Issue 3: Difficulty in Product Purification

Question: I have successfully formed my desired sterically hindered guanidine, but I am struggling with its purification. What are some effective purification strategies?

Answer:

The basicity of the guanidine group can make purification by standard silica gel chromatography challenging.

1. Chromatographic Techniques:

  • Column Chromatography: While challenging, it is often the primary method.

    • Solvent System: Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent streaking of the basic guanidine product on the acidic silica gel.

    • Stationary Phase: If silica gel proves problematic, consider using alumina (basic or neutral) or a polymer-based stationary phase.

  • Solid-Phase Extraction (SPE): For some applications, SPE can be an effective way to remove excess reagents and byproducts.

2. Non-Chromatographic Techniques:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Aqueous Work-up: A standard aqueous work-up can help to remove water-soluble impurities.[1] Be mindful of the pH during extraction, as the protonated guanidinium salt will be water-soluble.

  • Use of Polymer-Bound Reagents: Employing a polymer-bound guanidinylating reagent can simplify purification, as the excess reagent and byproducts attached to the resin can be removed by simple filtration.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best type of guanidinylating reagent for a very bulky secondary amine?

For highly hindered secondary amines, you will need a very reactive guanidinylating reagent. N,N'-Di-Boc-N''-triflylguanidine is an excellent choice due to the superior leaving group ability of the triflate group, which makes the reagent highly electrophilic.[8] Another approach is to use a reagent that generates a reactive carbodiimide in situ, such as the activation of N,N'-Di-Boc-thiourea with TCT.[2]

Q2: Can I use common peptide coupling reagents like HATU for the guanidinylation of sterically hindered amines?

Yes, uronium/aminium-based peptide coupling reagents like HATU can be repurposed for guanidinylation.[3] In fact, the formation of a guanidinylated amine is a known side reaction in peptide synthesis when using these reagents with highly nucleophilic amines.[9] For sterically hindered amines, HATU's high reactivity can be advantageous. However, be aware that this method might be more sensitive to steric and electronic effects of the amine.[3]

Q3: How does the choice of base affect the outcome of the reaction?

The choice of base is critical. A strong, non-nucleophilic base is preferred to deprotonate the amine (if necessary) and to neutralize any acidic byproducts without competing with the substrate amine in reacting with the guanidinylating agent. Sterically hindered bases like DIPEA are often a good choice.[3] The basicity and steric bulk of the base can significantly influence the reaction yield.[3]

Q4: Are there any catalytic methods for the guanidinylation of sterically hindered amines?

While many guanidinylation reactions are stoichiometric, catalytic methods are emerging. For instance, scandium(III) triflate has been shown to catalyze the guanylation of various amines with cyanamide under mild conditions in water.[2] However, the substrate scope for sterically hindered amines in these catalytic systems may be limited and would require specific investigation.

Q5: What analytical techniques are best for monitoring the progress of a guanidinylation reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the disappearance of the starting amine and the appearance of the product.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction, as it provides information on the conversion of starting material to product and can help to identify any side products by their mass-to-charge ratio.

Data Summary: Comparison of Guanidinylating Reagents
Reagent ClassExample ReagentTypical ApplicationKey Considerations
Triflylguanidines N,N'-Di-Boc-N''-triflylguanidineHighly effective for a wide range of amines, including weakly nucleophilic and sterically hindered ones.[8]Highly reactive, may require careful handling.
Pyrazole-carboxamidines N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidineA reactive and efficient reagent for many primary and secondary amines under mild conditions.[1][4]Generally good for a broad range of substrates.
Activated Thioureas N,N'-Di-Boc-thiourea with TCTA good alternative to mercury-based activation for forming a reactive carbodiimide intermediate.[2]Requires an activating agent.
Uronium/Aminium Salts HATUCan be repurposed from peptide synthesis for guanidinylation, especially for challenging substrates.[3][9]Potential for side reactions if not carefully controlled.
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

This protocol is adapted for a sterically hindered amine.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the sterically hindered amine (1.0 mmol) and a non-nucleophilic base such as DIPEA (1.2 mmol) in anhydrous dichloromethane (10 mL).

  • Reagent Addition: In a separate flask, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.1 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion. The reaction time can vary from a few hours to overnight. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, often using a solvent system containing a small amount of triethylamine to prevent streaking.

Protocol 2: Guanidinylation using HATU

This protocol outlines the use of a peptide coupling reagent for guanidinylation.

  • Reaction Setup: In a suitable flask, dissolve the sterically hindered amine (1.0 mmol) and HATU (1.1 mmol) in an aprotic solvent such as DMF or ACN (10 mL).

  • Base Addition: Add a base like triethylamine (TEA) or DIPEA (2.0 mmol). The use of a base is often critical for good yields.[3]

  • Reaction: Stir the mixture at room temperature. For more challenging substrates, gentle heating (e.g., 40-50 °C) may be necessary. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up. The product can then be purified by column chromatography.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Product Formation reagent Is the guanidinylating reagent reactive enough? start->reagent conditions Are the reaction conditions optimal? reagent->conditions Yes solution_reagent Switch to a more potent reagent (e.g., N,N'-Di-Boc-N''-triflylguanidine) or use an activator (e.g., TCT). reagent->solution_reagent No alternative Consider alternative synthetic strategies conditions->alternative Yes solution_conditions Increase temperature, prolong reaction time, change solvent, or use a bulky non-nucleophilic base. conditions->solution_conditions No solution_alternative Explore methods like Mitsunobu conditions. alternative->solution_alternative

Caption: Troubleshooting workflow for low-yield guanidinylation reactions.

General Guanidinylation Reaction Scheme

guanidinylation_scheme Amine R¹R²NH (Sterically Hindered Amine) Guanidine R¹R²N-C(=NBoc)-NHBoc (Protected Guanidine) plus1 + Reagent Guanidinylating Reagent (e.g., Boc-N=C(X)-NH-Boc) Reagent->Guanidine Byproduct HX (Byproduct) Reagent->Byproduct plus2 + reaction_arrow Base, Solvent ΔT, Time

Caption: General reaction scheme for guanidinylation.

References

Technical Support Center: Optimizing Reactions with 3,5-Dimethylpyrazole-1-carboxamidine Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dimethylpyrazole-1-carboxamidine nitrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for reactions involving this versatile guanylating agent. Here, we will delve into the critical roles of bases and solvents, offering a framework for rational experimental design and optimization.

Introduction to this compound

This compound is a widely used reagent for the guanylation of amines, a key transformation in the synthesis of many biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its stability and predictable reactivity make it a valuable tool in organic synthesis. However, achieving high yields and purity often hinges on the careful selection of the reaction base and solvent. This guide will illuminate the principles behind these choices to empower you in your synthetic endeavors.

Fundamentals of Guanylation with this compound

The fundamental reaction involves the transfer of the amidine group from the pyrazole to a primary or secondary amine, forming a guanidine. The pyrazole acts as a good leaving group, facilitating the reaction. The reaction is typically carried out in the presence of a base to deprotonate the amine substrate, enhancing its nucleophilicity.

Guanylation_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction cluster_products Products Amine R-NH2 (Amine) ActivatedAmine R-NH- (Activated Amine) Amine->ActivatedAmine Deprotonation Reagent 3,5-Dimethylpyrazole-1- carboxamidine nitrate Intermediate Tetrahedral Intermediate Reagent->Intermediate Base Base Base->ActivatedAmine ActivatedAmine->Intermediate Nucleophilic Attack Guanidine R-NH-C(=NH)NH2 (Guanidine) Intermediate->Guanidine Leaving Group Departure Pyrazole 3,5-Dimethylpyrazole Intermediate->Pyrazole

Caption: General mechanism of guanylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in this reaction?

The base plays a crucial role in activating the amine substrate. By deprotonating the amine, the base increases its nucleophilicity, making it more reactive towards the electrophilic carbon of the carboxamidine group. The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions, such as decomposition of the starting material or product.

Q2: How do I choose the right base?

The selection of an appropriate base depends on the pKa of the amine substrate. A general rule of thumb is to choose a base with a conjugate acid pKa that is 2-4 units higher than the pKa of the amine. This ensures a sufficient concentration of the deprotonated, more reactive amine at equilibrium.

  • For weakly acidic amines (e.g., anilines): Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary.[2]

  • For more acidic amines or when milder conditions are preferred: Organic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often suitable.[3][4]

  • Inorganic bases: Carbonates (e.g., K2CO3, Cs2CO3) and hydroxides (e.g., NaOH, KOH) can also be used, particularly in polar solvents.[4]

Base pKa of Conjugate Acid Typical Application
Triethylamine (TEA)10.75General purpose, for moderately nucleophilic amines.
DIPEA (Hünig's base)11.0Sterically hindered, good for avoiding side reactions.
DBU13.5Strong, non-nucleophilic base for less reactive amines.
Sodium Hydride (NaH)~35Very strong base for deprotonating weakly acidic amines.[2]
Potassium Carbonate (K2CO3)10.33Mild inorganic base, often used in polar solvents.
Q3: How does the solvent affect the reaction outcome?

The solvent influences the reaction in several ways:[5]

  • Solubility: The solvent must dissolve the reactants to allow the reaction to proceed efficiently.

  • Stabilization of Intermediates: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction.[5]

  • Reactivity: The solvent can affect the reactivity of the base and the nucleophile. For instance, protic solvents can solvate and deactivate the deprotonated amine through hydrogen bonding.

Q4: Which solvent should I choose?

The choice of solvent is often linked to the chosen base and the properties of the reactants.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often good choices as they can dissolve a wide range of reactants and stabilize charged intermediates without interfering with the nucleophile.[6][7]

  • Ethereal Solvents (e.g., THF, Dioxane): These are less polar and are often used with strong bases like NaH and LDA.[6]

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): These are relatively non-polar and can be useful for reactions with less polar substrates.[6]

  • Protic Solvents (e.g., Ethanol, Water): Generally avoided when using strong bases, but can be used with milder inorganic bases like carbonates.[6]

Solvent Polarity Typical Use Case
Dimethylformamide (DMF)Polar AproticGood general-purpose solvent, dissolves many reactants.[7]
Tetrahydrofuran (THF)EtherealUsed with strong, organometallic bases.[6]
Acetonitrile (MeCN)Polar AproticGood for a wide range of polar and non-polar reactants.
Dichloromethane (DCM)HalogenatedUseful for less polar substrates and easy removal post-reaction.[6]

Troubleshooting Guide

Troubleshooting_Flowchart cluster_problems Identify the Issue cluster_causes_yield Potential Causes for Low Yield cluster_causes_side Potential Causes for Side Products cluster_causes_incomplete Potential Causes for Incomplete Reaction cluster_solutions_yield Solutions for Low Yield cluster_solutions_side Solutions for Side Products cluster_solutions_incomplete Solutions for Incomplete Reaction Start Problem with Reaction LowYield Low or No Yield Start->LowYield SideProducts Multiple Side Products Start->SideProducts Incomplete Incomplete Reaction Start->Incomplete WeakBase Base too weak LowYield->WeakBase PoorSolubility Poor reactant solubility LowYield->PoorSolubility LowTemp Temperature too low LowYield->LowTemp StrongBase Base too strong/ nucleophilic SideProducts->StrongBase HighTemp Temperature too high SideProducts->HighTemp InsufficientBase Insufficient base Incomplete->InsufficientBase ShortTime Reaction time too short Incomplete->ShortTime StrongerBase Use a stronger base (e.g., DBU, NaH) WeakBase->StrongerBase BetterSolvent Change to a more polar solvent (e.g., DMF) PoorSolubility->BetterSolvent IncreaseTemp Increase reaction temperature LowTemp->IncreaseTemp MilderBase Use a milder or sterically hindered base (e.g., K2CO3, DIPEA) StrongBase->MilderBase LowerTemp Decrease reaction temperature HighTemp->LowerTemp MoreBase Increase base stoichiometry (e.g., 1.5-2.0 eq.) InsufficientBase->MoreBase LongerTime Increase reaction time ShortTime->LongerTime

Caption: Troubleshooting common reaction issues.

Problem: Low or No Product Formation
  • Possible Cause 1: Ineffective Deprotonation. The chosen base may not be strong enough to deprotonate the amine substrate effectively.

    • Solution: Switch to a stronger base. For example, if TEA is not working, consider using DBU or NaH.[2][4]

  • Possible Cause 2: Poor Solubility. The reactants may not be sufficiently soluble in the chosen solvent.

    • Solution: Change to a more polar solvent like DMF or DMSO to improve solubility.[7]

  • Possible Cause 3: Low Reaction Temperature. The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature, monitoring for potential decomposition.

Problem: Formation of Significant Side Products
  • Possible Cause 1: Base is too Strong or Nucleophilic. A very strong base can lead to decomposition of the starting material or product. A nucleophilic base (like an alkoxide) could potentially react with the starting material.

    • Solution: Use a milder base (e.g., K2CO3) or a non-nucleophilic, sterically hindered base like DIPEA.[4]

  • Possible Cause 2: Reaction Temperature is too High. High temperatures can promote side reactions and decomposition.

    • Solution: Run the reaction at a lower temperature for a longer period.

Problem: Reaction Does Not Go to Completion
  • Possible Cause 1: Insufficient Amount of Base. Stoichiometric or even catalytic amounts of base may not be enough to drive the reaction to completion, especially if there are acidic impurities in the starting materials or solvent.

    • Solution: Increase the amount of base to 1.5-2.0 equivalents.

  • Possible Cause 2: Insufficient Reaction Time. The reaction may be slow under the chosen conditions.

    • Solution: Extend the reaction time and monitor the progress by TLC or LC-MS.

Experimental Protocol: General Procedure for Guanylation of an Amine

This protocol provides a general starting point. Optimization of the base, solvent, temperature, and reaction time will likely be necessary for specific substrates.

  • To a solution of the amine (1.0 eq.) in an anhydrous solvent (e.g., DMF, 0.1-0.5 M), add the base (1.2 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 10-15 minutes.

  • Add this compound (1.1 eq.) in one portion.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

References

Technical Support Center: Managing Guanidinium Salts in Aqueous Work-ups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the high aqueous solubility of guanidinium salts during experimental work-ups.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered when working with guanidinium salts.

Q1: My product, which contains a guanidinium salt, is consistently lost in the aqueous layer during extraction. Why is this happening and what can I do?

A1: Guanidinium salts are highly polar and exhibit exceptional water solubility due to the delocalized positive charge across the three nitrogen atoms and their ability to form strong hydrogen bonds.[1] Guanidinium chloride, for instance, is extremely soluble in water.[2][3] This often leads to poor partitioning into less polar organic solvents typically used in extractions.

Quick Fixes:

  • Increase the organic solvent polarity: Try using more polar extraction solvents like n-butanol or ethyl acetate, although success may be limited.

  • "Salting out": Add a high concentration of an inert salt, like sodium chloride or potassium carbonate, to the aqueous phase. This reduces the solvation of the guanidinium salt, promoting its transfer to the organic phase.[4]

Q2: I've tried "salting out," but my guanidinium salt still won't move into the organic layer. What are my next steps?

A2: If salting out is ineffective, consider these alternative strategies:

  • Solvent Evaporation: If your compound is stable, you can evaporate the aqueous phase to recover the product along with other water-soluble components. This will require further purification.

  • Ion-Pair Extraction: Introduce a lipophilic counter-ion to the aqueous phase. This forms an ion pair with your guanidinium cation, creating a more nonpolar species that can be extracted into an organic solvent.

  • Reverse-Phase Chromatography: This technique is well-suited for separating polar compounds. The crude aqueous mixture can be loaded directly onto a C18 column, and the desired compound is eluted with a gradient of an organic solvent (e.g., acetonitrile or methanol) in water.

Q3: Can I simply precipitate my guanidinium salt from the aqueous solution?

A3: Yes, precipitation can be a viable option. This is often achieved by adding a miscible organic solvent in which the guanidinium salt is poorly soluble (an "anti-solvent").[4] Common anti-solvents for this purpose include acetone, isopropanol, or acetonitrile. The success of this method depends on the specific guanidinium salt and the concentration of other components in the mixture.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming persistent issues with guanidinium salt work-ups.

Guide 1: Optimizing Liquid-Liquid Extractions

The high aqueous solubility of guanidinium salts is a primary hurdle in standard liquid-liquid extractions. The following guide offers a systematic approach to improving extraction efficiency.

The solubility and partitioning behavior of a guanidinium salt are significantly influenced by its counter-anion. For example, guanidinium sulfate tends to increase the hydration of proteins, effectively stabilizing them in the aqueous phase, while guanidinium hydrochloride can lead to preferential salt binding, which can sometimes be exploited for extraction.[5]

Caption: Decision workflow for optimizing the extraction of guanidinium salts.

  • Initial State: You have your reaction mixture where the product is a guanidinium salt dissolved in an aqueous phase.

  • Salt Addition: To the aqueous phase, add a saturated solution of an inorganic salt (e.g., NaCl, K₂CO₃) in portions while stirring. Continue adding until the solution is saturated or you observe the beginning of product precipitation.

  • Extraction: Add your chosen organic solvent (e.g., ethyl acetate, n-butanol) and mix the biphasic system vigorously for several minutes.

  • Phase Separation: Allow the layers to separate. The increased ionic strength of the aqueous phase should have driven your guanidinium salt into the organic layer.[4]

  • Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Guide 2: Crystallization and Precipitation Techniques

When extraction fails, crystallization or precipitation can be effective methods for isolating your guanidinium salt.

The key to successful precipitation is selecting an appropriate anti-solvent—a solvent in which your guanidinium salt has low solubility.

Guanidinium Salt Good Solvents Poor Solvents (Anti-Solvents)
Guanidinium ChlorideWater, DMF, Methanol, Ethanoln-Propanol, Isopropanol, Hydrocarbons
Guanidinium AzotetrazolateDMSO, Water, DMFn-Hexane, Ethyl Acetate, Acetone

This table is illustrative. Solubility is compound-specific and should be experimentally determined.[6][7]

  • Dissolution: Dissolve your crude product containing the guanidinium salt in a minimum amount of a suitable solvent in which it is highly soluble (e.g., water or methanol).

  • Anti-Solvent Addition: Slowly add the chosen anti-solvent to the solution while stirring. You should observe the formation of a precipitate.

  • Complete Precipitation: Continue adding the anti-solvent until no further precipitation is observed. Cooling the mixture on an ice bath can often improve the yield.

  • Isolation: Collect the solid product by filtration, wash it with a small amount of the anti-solvent, and dry it under vacuum.

For more complex mixtures, controlled crystallization by dissolving the compound in a solvent mixture at an elevated temperature and then cooling can yield a purer product.[8]

Caption: Step-by-step workflow for anti-solvent precipitation of guanidinium salts.

Part 3: Advanced Strategies and Considerations

1. Modifying the Guanidinium Salt

If you have synthetic flexibility, consider altering the counter-ion of the guanidinium salt to one that is more hydrophobic. For example, if your product is a guanidinium chloride salt, a salt metathesis reaction to exchange the chloride for a larger, more nonpolar anion like hexafluorophosphate (PF₆⁻) or tetraphenylborate (BPh₄⁻) can dramatically decrease its aqueous solubility.

2. Guanidinium Salt Contamination in Downstream Applications

Carryover of guanidinium salts, particularly guanidinium thiocyanate, can inhibit downstream enzymatic reactions, such as reverse transcription.[9] If you suspect guanidinium salt contamination is affecting your subsequent experiments, further purification by recrystallization or chromatography is recommended.

3. Safety Considerations

While guanidinium salts are generally considered to have low toxicity, free guanidine is a strong base and can be irritating.[10] Always handle these compounds with appropriate personal protective equipment, including gloves and safety glasses.

References

Technical Support Center: Analytical Methods for Monitoring 3,5-Dimethylpyrazole-1-carboxamidine Nitrate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 3,5-Dimethylpyrazole-1-carboxamidine nitrate. This guide is designed for researchers, chemists, and drug development professionals who utilize this important guanidinylating reagent.[1] As a polar, ionic compound, its analysis presents unique challenges that require carefully considered analytical strategies. This document provides in-depth, experience-driven guidance in a troubleshooting and FAQ format to help you navigate these complexities and ensure the integrity of your experimental results.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for monitoring the progress of reactions involving this compound. It allows for the separation and quantification of the starting materials, the product, and any potential byproducts or impurities. However, the polar and ionic nature of the analyte often leads to common chromatographic issues.

Frequently Asked Questions (FAQs) - HPLC

Q1: Why am I seeing little to no retention of this compound on my standard C18 column?

A1: This is the most common issue encountered. Standard C18 (octadecyl) stationary phases are highly non-polar. Polar compounds, like our target molecule, have very limited interaction with this phase and thus elute very quickly, often at or near the solvent front (void volume).[2][3] This makes quantification unreliable and separation from other polar starting materials or byproducts nearly impossible.

Q2: What type of HPLC column is recommended for this analysis?

A2: To effectively retain and separate polar compounds, you must use a column with a more polar stationary phase or one designed for polar analyte retention. Several options exist, each with its own mechanism:

Column TypeSeparation PrincipleAdvantagesDisadvantages
Aqueous C18 (e.g., AQ-type) Modified C18 phase resistant to "hydrophobic collapse" with high aqueous mobile phases.[2]Good for moderately polar compounds; compatible with standard reversed-phase solvents.May still provide insufficient retention for highly polar species.
Polar-Embedded Phases C18 chains with an embedded polar group (e.g., amide, carbamate).Enhanced retention for polar analytes; offers alternative selectivity.Can have different pH stability compared to standard C18 phases.
HILIC (Hydrophilic Interaction Liquid Chromatography) Uses a polar stationary phase (e.g., bare silica, diol, amide) with a high organic mobile phase. Water acts as the strong eluting solvent.Excellent retention for very polar and ionic compounds.Can have longer equilibration times; sensitive to water content in the mobile phase and sample.[4]
Mixed-Mode Chromatography Stationary phase contains both reversed-phase (e.g., C18) and ion-exchange (e.g., SCX, WAX) functionalities.Provides two dimensions of separation, ideal for complex mixtures of polar and ionic compounds.Method development can be more complex due to the dual retention mechanism.

For monitoring a typical reaction, starting with a HILIC or a Polar-Embedded column is often the most effective strategy.

Q3: Should I use ion-pairing reagents to improve retention on a C18 column?

A3: While ion-pairing reagents (e.g., trifluoroacetic acid - TFA, heptafluorobutyric acid - HFBA) can increase the retention of ionic compounds on C18 columns, they come with significant downsides.[3] They can be difficult to remove from the column, leading to long equilibration times and memory effects. Furthermore, many ion-pairing reagents suppress ionization in mass spectrometry (MS), making them unsuitable for LC-MS applications. It is generally better to use a more appropriate stationary phase (like HILIC) to avoid these complications.[3]

Troubleshooting Guide - HPLC Issues

Scenario 1: My peak for this compound is broad and tailing.

  • Underlying Cause: Peak tailing for a basic compound like a guanidine derivative often results from secondary interactions with acidic silanol groups on the silica support of the column packing.[5] It can also be caused by column overload or a mismatch between the sample solvent and the mobile phase.

  • Solutions:

    • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate. For a basic analyte, working at a mid-range pH (e.g., using an ammonium acetate or ammonium formate buffer around pH 4-6) can sometimes improve peak shape. Avoid very high pH unless using a hybrid or pH-stable column.

    • Use a Modern, End-Capped Column: High-purity silica columns that are thoroughly end-capped have fewer free silanol groups, reducing the opportunity for these secondary interactions.[5]

    • Reduce Sample Concentration: Dilute your sample to check if you are overloading the column. An overloaded peak will often be broad and asymmetrical ("shark-fin" shape).[4][5]

    • Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase whenever possible. Injecting a sample in a much stronger solvent (e.g., pure DMSO or DMF when the mobile phase is 90% acetonitrile) can cause significant peak distortion.[6]

Scenario 2: My retention times are drifting or shifting between injections.

  • Underlying Cause: Drifting retention times usually point to a column that is not fully equilibrated or changes in the mobile phase composition.[2]

  • Solutions:

    • Ensure Column Equilibration: HILIC columns, in particular, may require longer equilibration times (20-30 column volumes) than reversed-phase columns. Ensure the column is fully equilibrated with the starting mobile phase before beginning your analytical run.[6]

    • Check Mobile Phase Preparation: Inaccurate mobile phase preparation can lead to drift. If using a gradient, ensure the pump's proportioning valve is functioning correctly.[4] Premixing the mobile phase for isocratic runs can sometimes improve stability.

    • Control Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention time shifts.[6]

    • Check for Leaks: A small leak in the system can cause pressure fluctuations and lead to unstable retention times.

Experimental Protocol: HPLC Method Development for Reaction Monitoring

This protocol provides a starting point for developing a robust HILIC method.

  • Column Selection: Choose a HILIC column, for example, a silica or amide-based phase (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile. Adjust to pH 5.0 with acetic acid.

    • Mobile Phase B: 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile. Adjust to pH 5.0 with acetic acid.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 2 µL

    • Detection: UV at 220 nm (or as determined by a UV scan of the analyte).

    • Gradient Program:

      • 0-1 min: 5% A

      • 1-8 min: Gradient from 5% A to 50% A

      • 8-9 min: Hold at 50% A

      • 9.1-12 min: Return to 5% A and equilibrate.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (95% Acetonitrile / 5% Water). Filter through a 0.22 µm syringe filter before injection.

  • Optimization:

    • If retention is too low, increase the initial hold time at 5% A or decrease the gradient slope.

    • If retention is too high, start the gradient at a higher percentage of A.

    • Adjust the pH of the mobile phase (e.g., to pH 4 or 6) to see if selectivity or peak shape improves.

Visualization: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Poor Chromatogram (Tailing, Broad Peaks, No Retention) check_column Is the column appropriate? (e.g., C18 for polar analyte) start->check_column change_column Switch to HILIC or Polar-Embedded Column check_column->change_column No check_mobile_phase Is the mobile phase correct? (pH, Composition, Freshness) check_column->check_mobile_phase Yes good_chromatogram Problem Solved change_column->good_chromatogram remake_mp Prepare fresh mobile phase. Verify pump proportioning. check_mobile_phase->remake_mp No check_sample Is the sample prep okay? (Solvent mismatch, Overload) check_mobile_phase->check_sample Yes remake_mp->good_chromatogram adjust_sample Dilute sample. Dissolve in mobile phase. check_sample->adjust_sample No equilibrate Is the column equilibrated? check_sample->equilibrate Yes adjust_sample->good_chromatogram increase_equilibration Increase equilibration time (esp. for HILIC). equilibrate->increase_equilibration No equilibrate->good_chromatogram Yes increase_equilibration->good_chromatogram

Caption: Troubleshooting flowchart for common HPLC issues.

Section 2: Spectroscopic Methods

Spectroscopic techniques like FT-IR and UV-Vis are excellent for quick, qualitative checks of reaction progress and for characterizing the final product.

Frequently Asked Questions (FAQs) - Spectroscopy

Q1: Can I use FT-IR to monitor my reaction in real-time?

A1: While possible with specialized probes (e.g., ATR probes), it is more common to use FT-IR for at-line analysis.[7] This involves taking a small sample from the reaction at various time points, quickly preparing it, and acquiring a spectrum. It is a powerful way to watch for the disappearance of a key reactant peak and the appearance of a key product peak.

Q2: What are the key vibrational bands I should look for with FT-IR?

A2: The guanidinium group has several characteristic vibrational modes. The most prominent and useful for monitoring is the strong C=N stretching vibration.[8]

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Notes
Guanidinium (Product) Asymmetric CN₃ Stretch~1680 - 1650A strong, characteristic peak indicating product formation.[8]
Guanidinium (Product) NH₂ Scissoring~1600 - 1550Another useful peak, though it may overlap with aromatic ring vibrations.[8]
Amine (Reactant) N-H Bend (Primary Amine)~1650 - 1580Disappearance of this peak can indicate consumption of the starting amine.
Pyrazole (Product) C=N and C=C stretching~1600 - 1400The pyrazole ring itself will have characteristic vibrations.[9]

By overlaying spectra from different time points, you can clearly visualize the conversion.

Q3: Is UV-Vis spectroscopy useful for quantitative analysis?

A3: Yes, if the product has a unique chromophore that absorbs at a different wavelength than the reactants. You can create a calibration curve using standards of known concentration and apply the Beer-Lambert law to determine the concentration of the product in the reaction mixture over time. This requires that no other species in the mixture absorb at the chosen analytical wavelength.

Experimental Protocol: FT-IR Reaction Monitoring (At-Line)
  • Collect Background: Collect a background spectrum of the KBr powder or the empty ATR crystal.

  • Prepare "Time Zero" Sample: At the start of the reaction (t=0), withdraw a small aliquot. If the sample is a solid, quickly grind a small amount with dry KBr powder and press it into a pellet.[8] If it is a solution, evaporate the solvent and then prepare the pellet.

  • Acquire Spectrum: Place the pellet in the spectrometer and acquire the IR spectrum.

  • Repeat at Intervals: Repeat steps 2 and 3 at regular intervals (e.g., 30 min, 1 hr, 2 hr) throughout the reaction.

  • Process Data: Overlay all spectra. Perform baseline correction if necessary. Monitor the decrease in the intensity of a key reactant peak and the increase in the intensity of a key product peak (e.g., the ~1678 cm⁻¹ CN₃ stretch).

Visualization: FT-IR Analysis Workflow

FTIR_Workflow start Start Reaction (t=0) sample Withdraw Aliquot from Reaction Mixture start->sample prepare Prepare Sample (e.g., Evaporate Solvent, Create KBr Pellet) sample->prepare acquire Acquire FT-IR Spectrum prepare->acquire check Reaction Complete? acquire->check check->sample No (Continue Monitoring) end End Reaction & Workup check->end Yes (Reactant Peak Gone, Product Peak Maximized)

Caption: Workflow for at-line FT-IR reaction monitoring.

Section 3: Other Analytical Methods

Q: Can I use Gas Chromatography (GC) to analyze my reaction?

A: It is highly unlikely. This compound is a salt, making it non-volatile. GC requires analytes to be volatile or to be made volatile through a derivatization process. The high temperatures of the GC inlet would likely cause the nitrate salt to decompose rather than volatilize, making this technique unsuitable for this specific molecule.

Q: Is titration a viable method for this analysis?

A: Titration is generally not suitable for monitoring a reaction in a complex mixture. However, it can be a very effective method for determining the purity (assay) of the final, isolated, and purified this compound product. A non-aqueous acid-base titration, for example, could be used to quantify the basic guanidine functionality. This is a bulk technique and lacks the specificity to distinguish the product from other basic starting materials or impurities in a reaction mixture.

References

Validation & Comparative

The Guanidinylation Toolkit: A Comparative Guide to Pyrazole-Based Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and selective introduction of the guanidinium group is a critical step in the synthesis of a vast array of biologically active molecules. This guide provides an in-depth comparative analysis of pyrazole-based guanidinylation reagents, offering insights into their reactivity, selectivity, and practical application, supported by experimental data and protocols.

The guanidinium moiety, a protonated guanidine group at physiological pH, is a key pharmacophore found in numerous natural products and pharmaceuticals. Its ability to engage in strong hydrogen bonding and electrostatic interactions makes it a crucial element for molecular recognition and biological activity. Pyrazole-based reagents have emerged as a versatile and powerful class of compounds for the direct installation of this important functional group.

The Rise of Pyrazole-Based Reagents: A Mechanistic Overview

The efficacy of pyrazole-based guanidinylation reagents stems from the favorable leaving group ability of pyrazole. The reaction proceeds through a nucleophilic attack of an amine on the electrophilic carbon of the reagent, followed by the departure of the stable pyrazole anion. This general mechanism is depicted below:

Guanidinylation_Mechanism Amine R-NH₂ Reagent Pyrazole-C(=NR')-NR''R''' Amine->Reagent Nucleophilic Attack Intermediate Tetrahedral Intermediate Reagent->Intermediate Product Guanidinium Salt Intermediate->Product Elimination Pyrazole Pyrazole Intermediate->Pyrazole

Figure 1: General mechanism of amine guanidinylation using a pyrazole-based reagent.

The specific nature of the protecting groups (R', R'', R''') on the guanidinyl moiety significantly influences the reagent's reactivity, stability, and the conditions required for the subsequent deprotection of the final product.

A Comparative Look at Key Pyrazole-Based Guanidinylation Reagents

Several pyrazole-based reagents have been developed, each with its own set of advantages and optimal applications. This section provides a comparative overview of some of the most prominent examples.

1H-Pyrazole-1-carboxamidine Hydrochloride

This is one of the simplest and most commercially available pyrazole-based guanidinylation reagents.[1][2] It is particularly effective for the guanylation of primary and secondary aliphatic amines under mild conditions.[1]

  • Advantages: Readily available, cost-effective, and suitable for a range of unhindered amines.

  • Limitations: May exhibit lower reactivity towards sterically hindered or electron-deficient amines.

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

The introduction of two tert-butoxycarbonyl (Boc) protecting groups significantly modulates the reactivity of the reagent.[3] This reagent is widely used for the synthesis of Boc-protected guanidines, which can be deprotected under acidic conditions.[3]

  • Advantages: Offers a convenient route to protected guanidines, allowing for further synthetic manipulations. The Boc groups can be removed with common acids like trifluoroacetic acid (TFA).

  • Limitations: The synthesis of the reagent itself is a multi-step process.[3]

N-Boc-N'-TFA-pyrazole-1-carboxamidine

Developed in the Baran Lab, this reagent is a powerful tool for the installation of a monoprotected Boc-guanidine onto a wide range of amines, including those that are electron-deficient and sterically hindered.[4] The trifluoroacetyl (TFA) group enhances the electrophilicity of the guanidinyl carbon.

  • Advantages: High reactivity, enabling the guanidinylation of challenging substrates.[4]

  • Limitations: May be more expensive and less readily available than simpler pyrazole-carboxamidines.

Performance Comparison: A Data-Driven Perspective

To provide a clearer understanding of the relative performance of these reagents, the following table summarizes typical reaction conditions and yields for the guanidinylation of a model primary amine, benzylamine.

ReagentProtecting GroupsTypical SolventBaseTemperature (°C)Time (h)Yield (%)
1H-Pyrazole-1-carboxamidine HClNoneDMFDIPEA2512~85
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineDi-BocCH₂Cl₂Et₃N254>90
N-Boc-N'-TFA-pyrazole-1-carboxamidineBoc, TFACH₂Cl₂None251>95

Table 1: Comparative performance of pyrazole-based guanidinylation reagents with benzylamine. Data is compiled from various literature sources and represents typical outcomes.

Experimental Protocols: A Practical Guide

The following protocols provide a step-by-step guide for the use of two common pyrazole-based guanidinylation reagents.

Protocol 1: Guanidinylation of Benzylamine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Workflow Diagram:

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N,N'-Di-Boc-1H-pyrazole- 1-carboxamidine in CH₂Cl₂ B Add triethylamine (Et₃N) A->B C Add benzylamine B->C D Stir at room temperature for 4h C->D E Wash with aq. NaHCO₃ D->E F Extract with CH₂Cl₂ E->F G Dry over Na₂SO₄ F->G H Purify by column chromatography G->H

Figure 2: Workflow for the guanidinylation of benzylamine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

Materials:

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in dichloromethane, add triethylamine.

  • Add benzylamine to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired N,N'-di-Boc-benzylguanidine.

Protocol 2: Guanidinylation of an Electron-Deficient Amine using N-Boc-N'-TFA-pyrazole-1-carboxamidine

Workflow Diagram:

Protocol_2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-Boc-N'-TFA-pyrazole- 1-carboxamidine in CH₂Cl₂ B Add electron-deficient amine A->B C Stir at room temperature for 1h B->C D Concentrate in vacuo C->D E Purify by column chromatography D->E

Figure 3: Workflow for the guanidinylation of an electron-deficient amine with N-Boc-N'-TFA-pyrazole-1-carboxamidine.

Materials:

  • N-Boc-N'-TFA-pyrazole-1-carboxamidine (1.0 equiv)

  • Electron-deficient amine (e.g., 4-nitroaniline) (1.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-N'-TFA-pyrazole-1-carboxamidine and the electron-deficient amine in dichloromethane.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired protected guanidine.

Choosing the Right Reagent: Key Considerations

The selection of the appropriate pyrazole-based guanidinylation reagent depends on several factors:

  • Substrate Scope: For simple, unhindered primary and secondary amines, 1H-pyrazole-1-carboxamidine hydrochloride is often sufficient. For more challenging substrates, such as electron-deficient or sterically hindered amines, the more reactive N-Boc-N'-TFA-pyrazole-1-carboxamidine is a better choice.[4]

  • Protecting Group Strategy: If the final product requires a free guanidinium group, a reagent with easily cleavable protecting groups like Boc is advantageous.[3] The choice of protecting group should be compatible with other functional groups present in the molecule.

  • Cost and Availability: 1H-Pyrazole-1-carboxamidine hydrochloride is generally the most economical and readily available option.[1] More specialized reagents may need to be synthesized or purchased from specialty chemical suppliers.

Beyond Pyrazoles: A Brief Look at Alternatives

While pyrazole-based reagents are highly effective, other classes of guanidinylation reagents are also widely used. These include:

  • N,N'-Di-Boc-N''-triflylguanidine: This is a highly reactive reagent that can guanidinylate a wide range of amines, including those on solid phase.[5][6][7][8]

  • S-Alkylisothioureas: These reagents are often used for the synthesis of unsubstituted guanidines.

  • Carbodiimides: These can be used to activate thioureas for subsequent reaction with amines.

The choice between these reagents and their pyrazole-based counterparts will depend on the specific requirements of the synthesis.

Conclusion

Pyrazole-based guanidinylation reagents represent a powerful and versatile class of tools for the modern synthetic chemist. Their tunable reactivity, compatibility with various protecting group strategies, and effectiveness across a broad range of substrates make them indispensable for the synthesis of complex guanidine-containing molecules. By understanding the comparative advantages and limitations of each reagent, researchers can make informed decisions to optimize their synthetic routes and accelerate the discovery and development of new therapeutics and biologically active compounds.

References

assessing the efficiency of 3,5-Dimethylpyrazole-1-carboxamidine nitrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficiency of 3,5-Dimethylpyrazole-1-carboxamidine nitrate as a Nitrification Inhibitor

For professionals in agricultural science, environmental research, and chemical development, optimizing nitrogen utilization is a paramount challenge. A significant portion of nitrogen applied as fertilizer is lost from the soil before it can be absorbed by plants.[1] This loss, driven by the nitrification process, not only curtails agricultural productivity but also carries substantial environmental consequences, including nitrate leaching into groundwater and the emission of nitrous oxide (N₂O), a potent greenhouse gas.[1][2]

Nitrification inhibitors (NIs) are chemical compounds designed to slow the conversion of stable ammonium (NH₄⁺) to mobile nitrate (NO₃⁻), thereby enhancing fertilizer efficiency and mitigating environmental impact.[1] This guide offers a comprehensive assessment of this compound, a member of the pyrazole family of nitrification inhibitors. We will explore its mechanism of action, compare its performance against other established inhibitors using experimental data, and provide a detailed protocol for its evaluation.

The Central Role of Nitrification and Its Inhibition

Nitrification is a two-step biological process where ammonia-oxidizing bacteria (AOB) and archaea (AOA) first convert ammonium (NH₄⁺) to nitrite (NO₂⁻), which is then rapidly oxidized to nitrate (NO₃⁻).[1] While nitrate is a primary nitrogen source for plants, its negative charge prevents it from binding to soil particles, making it highly susceptible to being washed away.[2]

Nitrification inhibitors function by disrupting the first, rate-limiting step of this process. By keeping nitrogen in the positively charged ammonium form for an extended period, these compounds ensure it remains bound to soil colloids, readily available for plant uptake.[1]

Mechanism of Action: Targeting Ammonia Monooxygenase (AMO)

Pyrazole-based compounds, including this compound, are highly effective due to their specific targeting of the ammonia monooxygenase (AMO) enzyme. This enzyme is critical for the initial oxidation of ammonium.[1] The proposed mechanism involves the pyrazole molecule acting as a copper chelator, binding to the copper atom at the active site of the AMO enzyme. This action blocks the enzyme's ability to process its ammonia substrate, effectively pausing the nitrification pathway.

AMO_Inhibition cluster_membrane Ammonia-Oxidizing Bacterium NH4 Ammonium (NH₄⁺) AMO Ammonia Monooxygenase (AMO) (Copper-Containing Enzyme) NH4->AMO Binds to Active Site NO2 Nitrite (NO₂⁻) AMO->NO2 Oxidation Step NI 3,5-Dimethylpyrazole -1-carboxamidine nitrate NI->AMO Chelates Copper, Blocks Binding Site NO3 Nitrate (NO₃⁻) NO2->NO3 Further Oxidation (Nitrite Oxidizing Bacteria) caption Fig. 1: Mechanism of AMO inhibition by pyrazole compounds.

Caption: Fig. 1: Mechanism of AMO inhibition by pyrazole compounds.

Comparative Performance Analysis

The efficacy of a nitrification inhibitor is judged by its performance relative to established alternatives under various soil and climatic conditions.[3] The most widely researched pyrazole derivatives are 3,4-dimethylpyrazole phosphate (DMPP) and 3,5-dimethylpyrazole (DMP), which serve as excellent proxies for the performance of the broader class, including this compound.[1]

Data Presentation: Inhibitor Performance Characteristics
Feature3,5-Dimethylpyrazole Derivatives (e.g., DMPP)Dicyandiamide (DCD)Nitrapyrin
Typical Application Rate Low (0.5-1.5 kg/ha )[4]High (approx. 10x higher than DMPP)[5]Variable, often liquid formulation
Primary Mechanism Specific AMO enzyme inhibition (copper chelation)[1][5]Non-specific bacteriostatic actionSpecific AMO enzyme inhibition[1]
Soil Persistence Moderate, influenced by temperature and moisture[5]Variable, lower persistence at higher temperaturesModerate, but can be lost to volatilization
Volatility Low, stable when mixed with various fertilizers[5]LowHigh, requires incorporation into soil
Ecotoxicology Favorable profile; low application rate reduces risk[4][5]Higher application rates raise some ecotoxicological concerns[5]Concerns regarding non-target organisms

Studies have consistently shown that pyrazole-based inhibitors like DMPP can significantly reduce N₂O emissions and nitrate leaching.[4][6] Their high efficiency allows for much lower application rates compared to older inhibitors like DCD, reducing potential environmental side effects.[5]

Experimental Protocol: Assessing Nitrification Inhibitor Efficiency in a Soil Microcosm

To validate the performance of this compound, a controlled laboratory soil incubation study is the standard approach. This self-validating system allows for the precise measurement of nitrification rates and the inhibitor's direct impact.

Objective:

To quantify the inhibitory effect of this compound on the rate of nitrification in a specific soil type compared to an uninhibited control and other known inhibitors.

Materials:
  • Fresh agricultural soil, sieved (2 mm mesh)

  • Ammonium-based fertilizer (e.g., Ammonium Sulfate)

  • Test Compounds: this compound, DMPP (positive control), DCD (comparative control)

  • Incubation vessels (e.g., 250 mL Mason jars with gas-permeable lids)

  • 2M Potassium Chloride (KCl) solution for extraction

  • Spectrophotometer or Ion Chromatograph for nitrogen analysis

Experimental Workflow:

protocol_workflow cluster_legend Legend A 1. Soil Preparation: Sieve soil, adjust moisture to 60% WFPS*, pre-incubate for 7 days. B 2. Treatment Setup: Create microcosms (e.g., 50g soil per jar). Apply fertilizer and inhibitor solutions. A->B C 3. Incubation: Incubate in the dark at a constant 25°C. Maintain moisture. B->C D 4. Destructive Sampling: Collect triplicate jars per treatment at T=0, 3, 7, 14, 28, 42 days. C->D E 5. Nitrogen Extraction: Add 2M KCl solution to soil, shake vigorously, and filter. D->E F 6. Chemical Analysis: Quantify NH₄⁺-N and NO₃⁻-N concentrations in the KCl extract. E->F G 7. Data Analysis: Calculate net nitrification rate. Determine % inhibition relative to control. F->G WFPS *WFPS: Water-Filled Pore Space caption Fig. 2: Workflow for a soil incubation study.

Caption: Fig. 2: Workflow for a soil incubation study.

Step-by-Step Methodology:
  • Soil Preparation: The choice of soil is critical as properties like pH and organic carbon can influence inhibitor efficacy.[3] Adjusting the soil to 60% water-filled pore space (WFPS) creates optimal aerobic conditions for nitrification.[5] Pre-incubation stabilizes the microbial community.

  • Treatment Application: A standard application rate for the fertilizer (e.g., 200 mg N/kg soil) is applied. Inhibitors are added at rates equivalent to their recommended field application (e.g., DMPP at 1% of applied N).[4] A control group receives only the fertilizer. Each treatment should be prepared in sufficient replicates for all sampling time points.

  • Incubation: Jars are kept in the dark to prevent algal growth. The constant temperature ensures that observed differences are due to the treatments, not environmental fluctuations.

  • Sampling: Destructive sampling at regular intervals is necessary to track the transformation of ammonium to nitrate over time.

  • Extraction: KCl is used to displace the ammonium and nitrate ions from the soil particle exchange sites into the solution for measurement.

  • Analysis: Colorimetric methods (e.g., salicylate for ammonium, vanadium chloride for nitrate) or ion chromatography are standard analytical techniques.

  • Data Interpretation: The key metric is the net nitrification rate, calculated from the decrease in NH₄⁺ and the corresponding increase in NO₃⁻ over time. The percentage of inhibition is calculated as: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100

Trustworthiness and Authoritative Grounding

The protocols and mechanisms described are based on established methodologies within the soil science community. The efficacy of pyrazole-based inhibitors is well-documented in peer-reviewed literature, confirming their action on ammonia-oxidizing bacteria and their subsequent impact on nitrogen cycling in agricultural systems.[2][5][6][7]

Conclusion

This compound, as a member of the dimethylpyrazole family, represents a highly efficient class of nitrification inhibitors. Its targeted mechanism of action against the AMO enzyme allows for effective nitrification control at low application rates, presenting a distinct advantage over older, less specific compounds like DCD.[2][5] Its low volatility and stability make it suitable for co-application with a wide range of ammonium-based fertilizers.[5] For researchers and developers, the robust soil incubation methodology detailed here provides a reliable framework for quantifying its efficiency and comparing its performance, ensuring data-driven decisions in the development of enhanced-efficiency fertilizers. The continued adoption of such technologies is a critical step toward improving agricultural sustainability and protecting environmental health.

References

A Comparative Guide to the Stability of Guanidinylating Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of the guanidinium group is a critical transformation in the synthesis of a vast array of biologically active molecules, from peptide therapeutics to small molecule drugs. The unique basicity and hydrogen-bonding capabilities of the guanidinium moiety make it a key pharmacophore.[1] However, the efficiency and success of a guanidinylation reaction are heavily dependent on the choice of the guanidinylating reagent. A crucial, yet often overlooked, factor in this selection process is the stability of the reagent itself. This guide provides an in-depth comparison of the stability of common guanidinylating reagents, supported by experimental insights and practical recommendations to inform your synthetic strategies.

The Critical Role of Reagent Stability

The stability of a guanidinylating reagent directly impacts several key aspects of a chemical synthesis:

  • Reproducibility: Unstable reagents can decompose upon storage or under reaction conditions, leading to variable yields and inconsistent results.

  • Purity of Products: Decomposition of the reagent can introduce impurities into the reaction mixture, complicating purification and potentially compromising the quality of the final product.

  • Cost-Effectiveness: The degradation of expensive reagents leads to financial losses and inefficient use of resources.

  • Safety: Some reagents may decompose into hazardous byproducts, posing safety risks in the laboratory.[2]

Understanding the relative stability of different guanidinylating reagents is therefore paramount for developing robust and reliable synthetic protocols.

A Comparative Overview of Common Guanidinylating Reagents

The selection of a guanidinylating agent is often a balance between reactivity and stability.[1] Highly reactive reagents can be invaluable for challenging substrates, such as sterically hindered or weakly nucleophilic amines, but this increased reactivity often comes at the cost of reduced stability.[1]

Reagent ClassExample(s)General Stability ProfileKey Considerations
Pyrazole-Carboxamidines N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, 1H-Pyrazole-1-carboxamidine hydrochlorideGenerally good stability, widely used and commercially available.[1][3][4] Considered a reliable and versatile option.[1]Can be less reactive towards challenging substrates compared to more activated reagents.
Triflylguanidines N,N'-Di-Boc-N''-triflylguanidine, N,N'-Di-Cbz-N''-triflyl-guanidineHighly reactive, but may be less stable and more sensitive to moisture.[1][5][6][7] Useful for unreactive aromatic amines.[8]Higher cost and potential for decomposition are significant factors.[1][5]
Thioureas N,N'-Di-Boc-thioureaRequires activation (e.g., with HgCl₂, TCT, or silver salts) to form a reactive intermediate.[9][10] Stability of the activated species can be a concern.The need for an activating agent adds a step to the procedure and may introduce incompatible reagents.[9]
Nitroguanidines 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)Offers high yields and practical synthetic routes without requiring an inert atmosphere.[11]The nitroguanidine products require a subsequent reduction step (e.g., hydrogenolysis) to yield the final guanidine.[11]
Amide Coupling Reagents HATU, HBTU, HCTUCan act as guanidinylating reagents, particularly with highly nucleophilic amines.[12] Their stability as coupling reagents is well-documented, but their stability during the unintended guanidinylation side reaction is less explored.[2]This is often an undesired side reaction in peptide synthesis, but can be repurposed for guanidine synthesis.[12]

Factors Influencing the Stability of Guanidinylating Reagents

Several factors can influence the shelf-life and handling requirements of guanidinylating reagents:

  • Protecting Groups: The nature of the protecting groups (e.g., Boc, Cbz, Alloc) plays a significant role in both the reactivity and stability of the reagent.[8][9] Boc-protected reagents are common due to their ease of deprotection under acidic conditions.[9]

  • Activating Groups: Highly activating groups, such as the triflyl group, increase reactivity but can also render the reagent more susceptible to decomposition.[1]

  • Moisture and Air: Many guanidinylating reagents are sensitive to hydrolysis and oxidation. Proper storage under an inert atmosphere and in a desiccated environment is often crucial.[5][13] Some reagents are explicitly described as air- and bench-stable.[2]

  • Temperature: Elevated temperatures can accelerate the decomposition of many chemical reagents.[13] For some highly reactive reagents, storage at low temperatures (e.g., -20°C) is recommended.

  • Light: Light-sensitive compounds can degrade upon exposure to light. Storage in amber vials or in the dark is a standard precaution.[13]

Experimental Workflow for Assessing Reagent Stability

A systematic approach is necessary to evaluate the stability of a guanidinylating reagent. The following workflow outlines a general procedure for such an assessment.

Caption: A general experimental workflow for assessing the stability of guanidinylating reagents.

Detailed Protocol: Stability Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for stability testing due to its sensitivity, accuracy, and ability to separate the parent compound from its degradation products.[14][15][16]

Objective: To quantify the degradation of a guanidinylating reagent over time under specified storage conditions.

Materials:

  • Guanidinylating reagent of interest

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Appropriate buffers (if pH effects are being studied)[17]

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)[14]

  • Analytical column (e.g., C18 reverse-phase)[15]

  • Volumetric flasks and pipettes

  • Vials for sample storage

Procedure:

  • Method Development (if necessary): Develop a stability-indicating HPLC method that can effectively separate the guanidinylating reagent from any potential degradation products.[15] This typically involves optimizing the mobile phase composition, flow rate, and column temperature.[16]

  • Preparation of Stock Solution: Accurately weigh a known amount of the guanidinylating reagent and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

  • Preparation of Working Solutions: Dilute the stock solution to a suitable working concentration for HPLC analysis.

  • Initial Analysis (t=0): Immediately analyze an aliquot of the working solution by HPLC to determine the initial peak area of the reagent. This serves as the reference value.[18]

  • Sample Storage: Dispense aliquots of the working solution into separate vials and store them under the desired stress conditions (e.g., 25°C, 40°C, protected from light, exposed to air).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition and analyze the sample by HPLC.

  • Data Analysis:

    • Calculate the percentage of the guanidinylating reagent remaining at each time point relative to the initial (t=0) peak area.[17]

    • Plot the percentage of remaining reagent against time for each storage condition to visualize the degradation kinetics.

    • If possible, use LC-MS to identify the major degradation products.[15][17]

Detailed Protocol: Stability Assessment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for monitoring reagent stability, providing detailed structural information about the reagent and its decomposition products in real-time.[19][20]

Objective: To monitor the decomposition of a guanidinylating reagent and identify degradation products by NMR.

Materials:

  • Guanidinylating reagent of interest

  • Deuterated solvent (compatible with the reagent and reaction conditions)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Preparation of NMR Sample: Prepare a solution of the guanidinylating reagent in a suitable deuterated solvent in an NMR tube.

  • Initial Spectrum (t=0): Acquire an initial ¹H NMR spectrum (and other relevant spectra like ¹³C or ¹⁹F, if applicable) to serve as a baseline.

  • Reaction Monitoring:

    • For slow degradation at room temperature, spectra can be acquired at regular intervals (e.g., every few hours or days).

    • For faster degradation or to study thermal stability, the NMR probe can be heated to a specific temperature, and spectra can be acquired more frequently.

  • Data Analysis:

    • Integrate the signals corresponding to the starting material and any new signals from decomposition products.

    • The relative integrals can be used to determine the extent of decomposition over time.

    • The chemical shifts and coupling patterns of the new signals can be used to elucidate the structures of the degradation products.

Mechanistic Insights into Reagent Decomposition

The decomposition of guanidinylating reagents can proceed through various pathways, primarily hydrolysis and thermal degradation.

Decomposition_Pathways cluster_reagent Guanidinylating Reagent cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition reagent N,N'-Di-Boc-1H- pyrazole-1-carboxamidine hydrolysis_products Di-Boc-Urea + Pyrazole reagent->hydrolysis_products Moisture thermal_products Isocyanate + Boc-amine + Other byproducts reagent->thermal_products High Temperature h2o H₂O heat Δ (Heat)

Caption: Potential decomposition pathways for a pyrazole-carboxamidine based guanidinylating reagent.

For example, pyrazole-carboxamidine-based reagents can undergo hydrolysis in the presence of water, leading to the formation of the corresponding urea and pyrazole. Thermally, they may decompose through more complex pathways. Understanding these potential decomposition routes can aid in troubleshooting reactions and developing appropriate handling and storage procedures.

Practical Recommendations for Reagent Selection and Handling

  • For Routine Guanidinylations: For primary and less hindered secondary amines, the more stable and cost-effective pyrazole-carboxamidines, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, are often the reagents of choice.[1]

  • For Challenging Substrates: For weakly nucleophilic or sterically hindered amines, the highly reactive but less stable triflylguanidines may be necessary to achieve good yields.[1] In such cases, it is advisable to use the reagent fresh or from a recently opened container.

  • Storage is Key: Always store guanidinylating reagents according to the manufacturer's recommendations, which typically involve cool, dry, and dark conditions.[13] For particularly sensitive reagents, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Perform a "Patch Test": Before committing to a large-scale reaction, it is prudent to run a small-scale test reaction to ensure the activity of the guanidinylating reagent, especially if it has been stored for an extended period.

  • Monitor Reactions: Use analytical techniques like TLC or LC-MS to monitor the progress of your guanidinylation reaction. This can help you identify if reagent decomposition is a competing process.[9]

By carefully considering the stability of guanidinylating reagents and implementing proper handling and storage procedures, researchers can enhance the reliability, reproducibility, and success of their synthetic endeavors.

References

A Researcher's Guide to Nitric Oxide Synthase Inhibition: A Cost-Benefit Analysis of 3,5-Dimethylpyrazole-1-carboxamidine Nitrate and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of nitric oxide synthase (NOS) inhibition, the selection of the appropriate research tool is paramount. This guide provides an in-depth cost-benefit analysis of 3,5-Dimethylpyrazole-1-carboxamidine nitrate, a potent but non-selective NOS inhibitor. We will objectively compare its performance against a panel of widely used alternatives, supported by experimental data, to empower you in making informed decisions for your research endeavors.

The Critical Role of Nitric Oxide Synthase and the Rationale for Inhibition

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes, from vasodilation and neurotransmission to immune responses and inflammation.[1] The production of NO is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and produce low levels of NO for physiological signaling, iNOS is expressed in response to inflammatory stimuli and can generate large, sustained amounts of NO that contribute to cellular damage in various disease states.[1][2] This dual role of NO underscores the critical need for selective NOS inhibitors in therapeutic development to target the detrimental effects of excessive NO production while preserving its vital physiological functions.

Cost-Benefit Analysis: Beyond the Price Tag

A comprehensive evaluation of a research compound extends beyond its purchase price. For the scientist at the bench, "cost" encompasses factors such as synthetic accessibility, purity, and the potential for off-target effects, while "benefit" is measured by potency, selectivity, and the reliability of the experimental data it generates.

Financial Cost

The direct financial cost of a NOS inhibitor is a practical consideration for any research budget. Here, we present a comparative overview of the approximate market price for this compound and some of its common alternatives. Prices are subject to variation based on purity, quantity, and supplier.

CompoundSupplier ExamplePrice (USD) per Gram
This compoundPure Chemistry Scientific Inc.~$500/g[3]
L-NAME hydrochlorideAbMole BioScience~$90/g[4]
1400W dihydrochlorideHello Bio~$192/mg (Price extrapolated)[5]
GW274150MedChemExpress~$8000/g (Price extrapolated)[6]

It is evident that the non-selective inhibitors, this compound and L-NAME, are significantly more affordable than the highly selective iNOS inhibitors, 1400W and GW274150. This cost differential is a crucial factor, particularly for large-scale screening or in vivo studies.

Synthetic Accessibility and Complexity

The ease and cost of synthesizing a compound contribute significantly to its overall cost-effectiveness.

  • This compound: The synthesis of this compound has been described through the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione.[7] This suggests a relatively straightforward synthetic route, contributing to its lower market price.

  • L-NAME (Nω-nitro-L-arginine methyl ester): As a derivative of the amino acid L-arginine, its synthesis is well-established and cost-effective.[8]

  • Selective iNOS Inhibitors (1400W and GW274150): These compounds possess more complex chemical structures.[9] Their synthesis often involves multi-step processes, which increases the manufacturing cost and, consequently, the purchase price.

Performance Comparison: Potency and Selectivity

The ultimate value of a NOS inhibitor in a research setting is determined by its performance characteristics, namely its potency (how much of the compound is needed to achieve inhibition) and its selectivity (its ability to inhibit a specific NOS isoform).

CompoundTarget(s)IC50 / Ki ValuesKey Characteristics
This compound nNOS, eNOS, iNOSIC50 = 0.2 µM (for all isoforms)[10][11]Potent, non-selective inhibitor.
L-NAME nNOS, eNOS, iNOSKi = 15 nM (nNOS), 39 nM (eNOS), 4.4 µM (iNOS)[4][12]Widely used non-selective inhibitor. Pro-drug of L-NNA.[5]
Aminoguanidine Primarily iNOSOver 50-fold more effective at inhibiting iNOS than eNOS or nNOS.[3]One of the first identified selective iNOS inhibitors.
S-methylisothiourea (SMT) Primarily iNOSEC50 = 2-6 µM for iNOS.[12]Potent and relatively selective iNOS inhibitor.[12]
1400W Highly selective for iNOSKd ≤ 7 nM for iNOS. At least 5000-fold selective for iNOS over eNOS.[13][14]Slow, tight-binding, and highly selective iNOS inhibitor.[13]
GW274150 Highly selective for iNOSIC50 = 2.19 µM (human iNOS); Kd = 40 nM. >260-fold and >219-fold selective for iNOS over eNOS and nNOS in rats, respectively.[6]Potent, selective, and orally active iNOS inhibitor.[6]

Key Insights from the Performance Data:

  • This compound stands out as a potent, non-selective inhibitor, making it a suitable tool for initial studies where the goal is to elucidate the general involvement of NOS activity. Its affordability further enhances its utility for broad screening purposes. However, its lack of selectivity is a significant drawback for studies aiming to dissect the specific roles of different NOS isoforms.

  • L-NAME is another widely used non-selective inhibitor with a long history in nitric oxide research. Its pro-drug nature and extensive characterization in the literature make it a reliable, albeit non-selective, tool.

  • Aminoguanidine and S-methylisothiourea represent an intermediate class of inhibitors with a preference for iNOS. They offer a degree of selectivity that can be advantageous in studies where iNOS is the primary target, but some off-target effects on other isoforms may still be observed.

  • 1400W and GW274150 are at the pinnacle of iNOS selectivity. Their high potency and remarkable selectivity make them the gold standard for investigating the specific functions of iNOS in disease models. The trade-off for this exceptional performance is a significantly higher financial cost and potentially more complex synthesis.

Experimental Protocols: A Guide to Measuring NOS Inhibition

To ensure the integrity and reproducibility of your research, employing a validated experimental protocol is essential. The Griess assay is a common and reliable colorimetric method for the indirect quantification of nitric oxide production by measuring its stable breakdown product, nitrite.[15]

Detailed Protocol for Griess Assay to Determine Inhibitor IC50

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific NOS isoform.

Materials:

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[15]

  • Purified NOS enzyme (nNOS, eNOS, or iNOS)

  • L-arginine (substrate)[15]

  • NADPH (cofactor)[15]

  • Other necessary cofactors (FAD, FMN, BH4, Calmodulin, CaCl2)[15]

  • Test inhibitor compound (e.g., this compound)

  • Positive control inhibitor (e.g., L-NAME)

  • Nitrate Reductase[15]

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)[15]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing NOS assay buffer, purified NOS enzyme, L-arginine, NADPH, and other necessary cofactors.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction wells. Include a vehicle control (no inhibitor) and a positive control inhibitor.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[16]

  • Nitrate Reduction: Stop the NOS reaction and add nitrate reductase and NADPH to each well to convert any nitrate produced to nitrite. Incubate at room temperature.[15]

  • Griess Reaction: Add the Griess reagent to each well. A pink to magenta color will develop in the presence of nitrite.[15]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[16]

  • Data Analysis:

    • Construct a standard curve using known concentrations of sodium nitrite.

    • Calculate the percentage of NOS inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Visualizing the Science: Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams were generated using Graphviz.

NOS_Signaling_Pathway cluster_stimuli Stimuli cluster_nos_activation NOS Activation cluster_no_production NO Production cluster_effects Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (LPS, Cytokines) iNOS_Expression iNOS Expression Inflammatory_Stimuli->iNOS_Expression Induces Ca2+_Mobilization Ca2+ Mobilization Constitutive_NOS nNOS / eNOS (Constitutive) Ca2+_Mobilization->Constitutive_NOS Activates NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Catalyzes Constitutive_NOS->NO_Production Catalyzes L_Arginine L-Arginine L_Arginine->NO_Production Substrate Pathophysiological_Effects Pathophysiological Effects (Inflammation, Tissue Damage) NO_Production->Pathophysiological_Effects High Output Physiological_Effects Physiological Effects (Vasodilation, Neurotransmission) NO_Production->Physiological_Effects Low Output

Caption: Simplified signaling pathway of nitric oxide production by different NOS isoforms.

Griess_Assay_Workflow Start Start: Prepare NOS Reaction Mix Add_Inhibitor Add Varying Concentrations of Inhibitor Start->Add_Inhibitor Incubate_37C Incubate at 37°C Add_Inhibitor->Incubate_37C Nitrate_Reduction Add Nitrate Reductase Incubate_37C->Nitrate_Reduction Griess_Reaction Add Griess Reagent Nitrate_Reduction->Griess_Reaction Measure_Absorbance Measure Absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Experimental workflow for determining the IC50 of a NOS inhibitor using the Griess assay.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and its alternatives is contingent upon the specific research question and available resources.

  • For initial exploratory studies and high-throughput screening where the primary goal is to establish the involvement of nitric oxide signaling, the potent, non-selective, and cost-effective nature of This compound makes it an excellent choice.

  • When the research objective is to delineate the specific contribution of iNOS in a biological process or disease model, the use of highly selective inhibitors such as 1400W or GW274150 is indispensable, despite their higher cost.

  • Compounds like aminoguanidine and S-methylisothiourea offer a middle ground, providing a degree of iNOS selectivity at a more moderate cost.

By carefully considering the cost-benefit trade-offs in terms of financial outlay, synthetic accessibility, potency, and selectivity, researchers can strategically select the most appropriate NOS inhibitor to advance their scientific investigations with confidence and integrity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3,5-Dimethylpyrazole-1-carboxamidine nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Hazard Assessment: Understanding the Dual-Risk Profile

3,5-Dimethylpyrazole-1-carboxamidine nitrate is a compound that requires meticulous handling due to its composite nature. Its hazard profile is derived from both the guanidine nitrate component, a potent oxidizer, and the dimethylpyrazole moiety, which presents irritation and potential toxicity risks. Failure to appreciate this dual-risk profile is a direct path to laboratory incidents. The primary, immediate threats are severe eye and skin irritation, respiratory tract irritation from airborne powder, and the significant risk of fire or explosion if improperly handled or stored near incompatible materials.[1][2]

This guide provides a risk-mitigation framework for researchers, scientists, and drug development professionals. Adherence to these protocols is not merely a suggestion but a critical component of a safe and reproducible research environment.

Core Hazard Analysis: The "Why" Behind the Precautions

To effectively select PPE, one must understand the specific dangers posed by the chemical.

  • Oxidizing Hazard (from the Nitrate salt): The nitrate component classifies this compound as an oxidizer.[1][3][4] This means it can intensify fires or cause them upon contact with combustible materials like paper, wood, or organic solvents.[2][4] This property dictates our stringent storage and handling protocols, specifically the absolute segregation from flammable and reducing agents.

  • Irritation Hazards (H315, H319, H335): The compound is a known irritant.

    • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.

    • Serious Eye Irritation (H319): This is a significant risk. Even small amounts of the powder can cause serious, potentially lasting, eye damage.[3]

    • Respiratory Irritation (H335): Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

  • Toxicological Concerns: The dimethylpyrazole component is classified as harmful if swallowed (Acute toxicity, Category 4).[5] Furthermore, some data suggests it is suspected of damaging fertility or the unborn child (Reproductive Toxicity, Category 2).[5] This elevates the need for containment and rigorous prevention of exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process that adapts to the specific task and associated risks. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety Glasses with Side ShieldsNitrile GlovesStandard Lab CoatNot typically required
Weighing Solid Powder Chemical Safety Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Standard Lab Coat (Buttoned)N95 Dust Mask (or higher) within a fume hood or ventilated enclosure
Preparing Solutions Chemical Safety Goggles & Face ShieldNitrile Gloves (Consider extended cuffs)Chemical-Resistant Apron over Lab CoatRequired if not performed within a certified chemical fume hood
Reaction Workup & Transfer Chemical Safety Goggles & Face ShieldNitrile GlovesChemical-Resistant Apron over Lab CoatRequired if not performed within a certified chemical fume hood
Detailed PPE Selection and Causality
  • Eye and Face Protection: Standard safety glasses are insufficient. Due to the severe eye irritation risk, chemical safety goggles that form a seal around the eyes are mandatory when handling the powder or solutions.[2][5] A full-face shield must be worn over the goggles during weighing and solution preparation, as these tasks carry the highest splash and aerosolization risk.

  • Hand Protection: Chemical-resistant nitrile gloves are the minimum requirement.[2] Given the skin irritation potential, ensure gloves are inspected for pinholes before use. For tasks involving larger quantities or extended handling, consider gloves with a higher protection class (breakthrough time > 60 minutes).[6]

  • Body Protection: A standard, flame-retardant lab coat, kept clean and fully buttoned, is essential.[1] When preparing solutions or handling quantities greater than a few grams, a chemical-resistant apron must be worn over the lab coat to protect against splashes.[2]

  • Respiratory Protection: The primary respiratory hazard is the inhalation of fine powder. All weighing and initial handling of the solid must be performed in a certified chemical fume hood or a ventilated balance enclosure. If this is not possible, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is required.[2]

PPE Workflow Diagram

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection start Identify Task: Handling this compound weigh Weighing Solid? start->weigh solution Preparing Solution? start->solution storage Moving/Storing Container? start->storage ppe_high Highest Risk PPE: - Fume Hood/Ventilated Enclosure - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat & Apron - N95 Respirator (if no hood) weigh->ppe_high Yes ppe_medium Medium Risk PPE: - Fume Hood - Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron solution->ppe_medium Yes ppe_low Low Risk PPE: - Safety Glasses - Nitrile Gloves - Lab Coat storage->ppe_low Yes

Caption: PPE Selection Workflow based on laboratory task.

Emergency Procedures: Immediate, Actionable Steps

In the event of an exposure, swift and correct action is critical. All laboratory personnel must be familiar with the location of safety showers and eyewash stations before beginning work.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[5][6] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing, including footwear.[6] Immediately wash the affected area with soap and plenty of running water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Spill Management and Disposal Plan

Spill Response Protocol

Accidental spills are a credible risk, especially when handling solids. The response must be immediate to prevent wider contamination and exposure.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate non-essential staff.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite. NEVER use combustible materials like paper towels or sawdust for containment or cleanup , as this creates a fire and explosion hazard.[2][4]

  • Clean-Up: Wearing the appropriate PPE (including respiratory protection), carefully sweep or scoop the contained material into a clearly labeled, sealable container for hazardous waste.[5] Use non-sparking tools.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.

  • Dispose: All spill debris and cleaning materials must be disposed of as hazardous waste.

Spill Response Workflow

Spill_Response spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Respirator alert->ppe contain Contain Spill with INERT material (Sand, Vermiculite) NO COMBUSTIBLES! ppe->contain collect Carefully Collect Material into Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of All Materials (including PPE) as Hazardous Waste decon->dispose end Incident Reported dispose->end

Caption: Step-by-step workflow for responding to a spill.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Segregation: Keep this waste stream separate from other chemical waste, particularly from reducing agents and flammable materials.

  • Labeling: Waste containers must be sealed, durable, and clearly labeled with "Hazardous Waste" and the full chemical name.[7]

  • Disposal: Disposal must be handled through your institution's Environmental Health & Safety (EHS) office and a licensed hazardous waste management facility, in strict accordance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[7] Do not attempt to neutralize this chemical in the lab.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.